3,4,5,6-Tetrabromophenolsulfonephthalein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZQGSXIKSAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77172-72-6 | |
| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,4,5,6-Tetrabromophenolsulfonephthalein: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrabromophenolsulfonephthalein, commonly known as Bromophenol Blue (BPB), is a versatile triphenylmethane (B1682552) dye widely employed in scientific research and various industrial applications.[1][2] Its utility stems from its distinct pH-dependent color change and its properties as a tracking dye in electromobility techniques. This technical guide provides an in-depth overview of the chemical properties of Bromophenol Blue, detailed experimental protocols for its key applications, and insights into its use in drug development and research.
Core Chemical Properties
Bromophenol Blue is characterized by the presence of four bromine atoms on the phenolsulfonephthalein backbone, which influences its acidic and spectral properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Synonyms | Bromophenol Blue, BPB, 3′,3″,5′,5″-Tetrabromophenolsulfonphthalein, Albutest | [1][3] |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [4][5][6] |
| Molecular Weight | 669.96 g/mol | [1][5][7] |
| Appearance | Odorless solid; color varies (tan, orange, light pink, purple, or red) | [2][8] |
| Melting Point | 273 °C (523 °F; 546 K) | [1][2][7] |
| Boiling Point | 279 °C (534 °F; 552 K) (decomposes) | [1][9] |
| Density | 2.2 g/mL | [1] |
| pKa | 3.85 - 4.1 | [2][10][11] |
Solubility
The solubility of Bromophenol Blue in various solvents is a critical factor for its application in different experimental settings. Quantitative solubility data is summarized in Table 2.
| Solvent | Solubility | References |
| Water | Slightly soluble (~0.4 g/100 mL) | [8][12] |
| Ethanol (B145695) | Soluble (~10 mg/mL) | [13][14] |
| Methanol | Soluble (10 mg/mL) | [6][15] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~30 mg/mL) | [13][14] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [14] |
| Benzene | Soluble | [2][8] |
| Acetic Acid | Soluble | [2] |
| Sodium Hydroxide Solutions | Freely soluble | [2][8] |
Spectral Properties
The UV-visible absorption spectrum of Bromophenol Blue is pH-dependent, a property that is fundamental to its use as a pH indicator. At a low pH, it appears yellow, while at a higher pH, it is blue.[1][4] The transition occurs in the pH range of 3.0 to 4.6.[1][4]
| Condition | Peak Absorbance (λmax) | Color | References | |---|---|---| | Acidic (pH < 3.0) | ~436 nm | Yellow |[2][16] | | Basic (pH > 4.6) | ~590-592 nm | Blue |[1][2][17] | | Neutral | ~590 nm | Blue |[1] |
Experimental Protocols
Detailed methodologies for the preparation and use of Bromophenol Blue in common laboratory applications are provided below.
Preparation of Bromophenol Blue Indicator Solution (0.1%)
This protocol describes the preparation of a 0.1% Bromophenol Blue solution for use as a pH indicator.
Materials:
-
Bromophenol Blue powder
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Distilled water
-
Volumetric flask (100 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Weigh 0.1 g of Bromophenol Blue powder and transfer it to a beaker.
-
Add 1.5 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the beaker.[7][18]
-
Gently heat the mixture on a magnetic stirrer with heating until the Bromophenol Blue is completely dissolved.[7]
-
Transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to the flask to bring the final volume to 100 mL.[7][18]
-
Mix the solution thoroughly.
-
Store the solution in a tightly sealed bottle at room temperature, protected from light.
Use as a Tracking Dye in Agarose (B213101) Gel Electrophoresis (6X Loading Buffer)
This protocol details the preparation of a 6X loading buffer containing Bromophenol Blue for tracking DNA samples during agarose gel electrophoresis.
Materials:
-
Bromophenol Blue powder
-
Glycerol
-
0.5 M EDTA (pH 8.0)
-
Distilled water
-
15 mL conical tube
-
Vortex mixer
Procedure:
-
To a 15 mL conical tube, add the following components:
-
Bring the total volume to 10 mL with distilled water.[2]
-
Vortex the tube until the Bromophenol Blue is completely dissolved.
-
Store the 6X loading buffer at 4°C or for long-term storage at -20°C.
-
To use, add 1 volume of the 6X loading buffer to 5 volumes of your DNA sample.
Applications in Drug Development and Research
While not a therapeutic agent itself, this compound serves as a valuable tool in various stages of drug development and biomedical research.
Protein Quantification and Interaction Studies
Bromophenol Blue binds to proteins, particularly albumin, under acidic conditions, leading to a color change that can be quantified spectrophotometrically.[15][19] This property is utilized in protein assays. The interaction is primarily driven by electrostatic forces.[20] Studies have investigated the binding of Bromophenol Blue to serum albumins from different species, providing insights into protein structure and binding sites.[14] It has also been used to study the displacement of other albumin-bound molecules, which is relevant for understanding drug-protein interactions and pharmacokinetics.[14]
Amyloid Fibril Detection
Research has shown that Bromophenol Blue can be used as a probe for detecting bovine insulin (B600854) amyloid fibrils.[5] The fluorescence intensity of Bromophenol Blue increases significantly upon binding to these fibrils, offering a potential method for studying amyloidogenesis, a process implicated in several neurodegenerative diseases.[5]
Blood-Brain Barrier Research
Bromophenol Blue has been historically used as a vital dye in experimental studies to assess the integrity of the blood-brain barrier (BBB).[6][21] Its ability to stain brain tissue after systemic administration can indicate a compromised BBB, a critical factor in the development of drugs targeting the central nervous system.
Role in Western Blotting for Signaling Pathway Analysis
In the context of drug development, understanding how a compound affects cellular signaling pathways is crucial. While Bromophenol Blue does not directly modulate signaling pathways, it is an essential component of the sample loading buffer in SDS-PAGE and Western blotting, techniques ubiquitously used to analyze protein expression and post-translational modifications within these pathways. As a tracking dye, it allows for the monitoring of the electrophoresis front, ensuring the proper separation of proteins before their detection with specific antibodies.[1][8]
Conclusion
This compound is a cornerstone reagent in the modern molecular biology and biochemistry laboratory. Its well-characterized chemical and physical properties, particularly its pH-dependent color transition and utility as an electrophoresis tracking dye, make it an indispensable tool for researchers. From fundamental protein analysis to its application in techniques that underpin drug discovery and development, Bromophenol Blue continues to be a reliable and cost-effective compound for a wide range of scientific investigations.
References
- 1. brainly.com [brainly.com]
- 2. med.wmich.edu [med.wmich.edu]
- 3. researchgate.net [researchgate.net]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Page loading... [guidechem.com]
- 6. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]
- 7. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 8. theory.labster.com [theory.labster.com]
- 9. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 10. gspchem.com [gspchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. scialert.net [scialert.net]
- 15. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]
- 16. gatescientific.com [gatescientific.com]
- 17. static.igem.org [static.igem.org]
- 18. drugfuture.com [drugfuture.com]
- 19. The interaction of Bromophenol Blue with proteins in acidic solution. (1996) | Yong-ju Wei | 84 Citations [scispace.com]
- 20. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Penetration of bromophenol blue from the perfused cerebral ventricles into the brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Bromophenol blue pH indicator range and color change
An In-Depth Technical Guide to Bromophenol Blue as a pH Indicator
Introduction
Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a widely used sulfonephthalein dye in scientific research and various industrial applications.[1][2] It is particularly valued as an acid-base indicator, an electrophoretic color marker, and a biological stain.[1][3][4] Structurally related to phenolphthalein, bromophenol blue exhibits a distinct color change in response to varying pH levels, making it an indispensable tool in titrations, biochemical assays, and cell staining procedures.[1][2][5] This guide provides a comprehensive overview of the quantitative parameters, experimental protocols, and the underlying chemical principles of bromophenol blue as a pH indicator.
Quantitative Data
The key quantitative parameters of bromophenol blue are summarized in the table below. These values are crucial for the accurate preparation and application of this indicator in a laboratory setting.
| Parameter | Value | Reference |
| pH Range | 3.0 – 4.6 | [1][2][3][4][5][6][7][8] |
| Color Change | Yellow (pH < 3.0) to Green (transition) to Blue/Bluish-Violet (pH > 4.6) | [1][3][4][5][9] |
| pKa (Acid Dissociation Constant) | ~3.85 - 4.1 | [1][4][10][11][12][13] |
| λmax (Acidic Form) | 434 - 440 nm | [5][13][14] |
| λmax (Basic Form) | 590 - 593 nm | [1][5][13] |
Chemical Mechanism of Color Change
The color transition of bromophenol blue is a result of a pH-dependent reversible structural change. In acidic solutions, the molecule exists in its protonated, sultone form, which is yellow. As the pH increases, the molecule undergoes deprotonation, leading to a conjugated system that absorbs red light and appears blue.[1][2][3] The equilibrium between these two forms is the basis of its function as a pH indicator.
Caption: pH-dependent equilibrium of bromophenol blue.
Experimental Protocols
Preparation of Bromophenol Blue Indicator Solution (0.1% w/v)
This protocol describes the preparation of a 0.1% (w/v) stock solution of bromophenol blue, which can be used for various pH-related experiments.
A. Ethanolic/Methanolic Solution:
-
Materials:
-
Bromophenol blue powder: 0.1 g
-
95% Ethanol (B145695) or Methanol (B129727): 100 mL
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh 0.1 g of bromophenol blue powder and transfer it to a 100 mL beaker or flask.[15][16]
-
Add a magnetic stir bar to the vessel.
-
Measure 100 mL of 95% ethanol or methanol and add it to the beaker.[15][16]
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.[15]
-
Store the resulting solution in a clearly labeled, tightly sealed bottle in a cool, dark place.[2]
-
B. Aqueous Solution:
-
Materials:
-
Bromophenol blue powder: 0.1 g
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution: 1.5 mL
-
Distilled or deionized water
-
100 mL volumetric flask
-
-
Procedure:
-
Carefully transfer the powder to a 100 mL volumetric flask.
-
Add 1.5 mL of 0.1 M NaOH solution to the flask and swirl gently to dissolve the powder.[17][18]
-
Once dissolved, add distilled or deionized water to bring the final volume to the 100 mL mark.[17]
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Store in a labeled reagent bottle.
Determination of pH Using Bromophenol Blue
This protocol outlines the procedure for estimating the pH of a sample solution using the prepared bromophenol blue indicator.
-
Materials:
-
Sample solution of unknown pH
-
Prepared bromophenol blue indicator solution
-
Test tube or small beaker
-
-
Procedure:
Caption: Workflow for pH determination using bromophenol blue.
Applications in Research and Drug Development
Beyond its use as a simple pH indicator, bromophenol blue serves several critical functions in advanced scientific fields:
-
Electrophoresis: It is commonly used as a tracking dye in both agarose (B213101) and polyacrylamide gel electrophoresis to monitor the migration of nucleic acids and proteins.[1][2][3] Its slight negative charge at moderate pH allows it to migrate in the same direction as the macromolecules.[1][3]
-
Protein Quantification: The binding of bromophenol blue to proteins can cause a spectral shift, which can be utilized for the colorimetric determination of protein concentrations.[8]
-
Staining: It is employed as a biological stain in microscopy and histology to highlight specific cellular structures.[2]
Limitations
While versatile, bromophenol blue has certain limitations:
-
Narrow pH Range: Its effectiveness is confined to a pH range of 3.0 to 4.6, making it unsuitable for applications requiring the differentiation of neutral or strongly alkaline conditions.[2][15]
-
Interference: The accuracy of the indicator can be affected by the presence of proteins or other compounds in complex biological samples that may interact with the dye.[2]
-
Light Sensitivity: Prolonged exposure to light can lead to the degradation of bromophenol blue, potentially compromising its reliability.[2]
References
- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 2. gspchem.com [gspchem.com]
- 3. Bromophenol_blue [chemeurope.com]
- 4. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]
- 5. gspchem.com [gspchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bromophenol blue (pKa = 4.1) is a common acid-base indicator. It ... | Study Prep in Pearson+ [pearson.com]
- 12. echemi.com [echemi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of 3,4,5,6-Tetrabromophenolsulfonephthalein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,4,5,6-tetrabromophenolsulfonephthalein, commonly known as bromophenol blue. This document details the necessary precursors, reaction conditions, and purification methodologies to obtain a high-purity final product, supported by quantitative data and procedural diagrams.
Overview
This compound (Bromophenol Blue) is a widely used triphenylmethane (B1682552) dye. Its primary applications are as a pH indicator, a color marker in gel electrophoresis for tracking the migration of DNA, RNA, and proteins, and as an industrial dye.[1] The synthesis of bromophenol blue is typically achieved through the electrophilic bromination of its precursor, phenolsulfonphthalein (phenol red).
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₉H₁₀Br₄O₅S |
| Molecular Weight | 669.96 g/mol [1] |
| Melting Point | 273 °C[2][3] (decomposes at 279 °C[4]) |
| Appearance | Pink or red powder[2] |
| Solubility | Freely soluble in NaOH, soluble in sodium hydroxide, alcohol, benzene (B151609), and acetic acid. Slightly soluble in water.[2] |
| pKa | 3.85 (at 25 °C)[2] |
Synthesis Pathway
The synthesis of this compound involves a two-step process:
-
Synthesis of Phenolsulfonphthalein (Phenol Red): The precursor, phenol (B47542) red, is synthesized from o-sulfobenzoic acid anhydride (B1165640) and phenol.
-
Bromination of Phenolsulfonphthalein: Phenol red is then brominated using elemental bromine in a suitable solvent to yield this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Synthesis of Phenolsulfonphthalein (Phenol Red)
This procedure is adapted from a patented method for the preparation of phenol red.
Materials and Equipment:
-
o-Benzoyl sulfonic anhydride
-
Phenol
-
Anhydrous zinc chloride
-
Three-necked flask
-
Heating mantle with stirring
-
Beaker
-
Filtration apparatus
-
Sodium carbonate solution (5-15 wt%)
-
Dilute hydrochloric acid
Procedure:
-
In a 5000 mL three-necked flask, combine 500 g of crude o-benzoyl sulfonic anhydride, 700 g of phenol, and 500 g of anhydrous zinc chloride.[5]
-
Gently heat the mixture to melt the phenol and then increase the temperature to 130-135 °C.[5]
-
Stir the reaction mixture at this temperature for 3-4 hours.[5]
-
While still hot, pour the product into a separate container.
-
Filter the hot mixture to collect the crystalline product and wash the crystals with water.[5]
-
Transfer the crystalline deposit to a beaker and add a 5-15 wt% sodium carbonate solution. Heat the mixture, then allow it to stand before filtering. Wash the solid twice with water.[5]
-
While stirring, add the filtrate to dilute hydrochloric acid.
-
Heat the mixture to 60-80 °C, then cool to allow for precipitation.[5]
-
Filter to collect the precipitate, wash with water, and dry to obtain phenol red as a red powder.[5]
Synthesis of this compound (Bromophenol Blue)
This protocol is a generalized procedure based on several sources.
Materials and Equipment:
-
Phenolsulfonphthalein (Phenol Red)
-
Glacial acetic acid
-
Bromine
-
Three-necked flask with a dropping funnel and condenser
-
Heating mantle with stirring
-
Suction filtration apparatus
-
Beaker
Reactant Quantities:
| Reactant | Amount |
| Phenol Red | 1 kg |
| Glacial Acetic Acid (for dissolving phenol red) | 3 L |
| Bromine | 0.64 L |
| Glacial Acetic Acid (for dissolving bromine) | 0.8 L |
Procedure:
-
Dissolve 1 kg of phenol red in 3 L of glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.[6]
-
In a separate beaker, carefully dissolve 0.64 L of bromine in 0.8 L of glacial acetic acid to prepare a bromine solution.[6]
-
Heat the phenol red solution to 60 °C with stirring.[6]
-
Slowly add the bromine solution dropwise to the heated phenol red solution. The reaction should be carried out in a well-ventilated fume hood as hydrogen bromide gas is evolved.
-
After the addition is complete, continue heating the reaction mixture to 100-105 °C and maintain this temperature for two hours.[6]
-
A sandy pink crude product will precipitate. Filter the hot reaction mixture at 80-100 °C to collect the crude bromophenol blue.[6]
-
Wash the crude product with glacial acetic acid and then with benzene to remove any unreacted bromine and other impurities.
-
Air-dry the crude product.
Purification Protocol
Purification of the crude this compound is crucial to remove any remaining starting materials and by-products. The most common method of purification is recrystallization.
Materials and Equipment:
-
Crude this compound
-
Glacial acetic acid (or a mixture of acetone (B3395972) and glacial acetic acid)[6]
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Suction filtration apparatus
Procedure:
-
Transfer the crude, dried bromophenol blue to a large Erlenmeyer flask.
-
Add a minimal amount of hot glacial acetic acid (or a hot mixture of acetone and glacial acetic acid) to dissolve the crude product completely. The goal is to create a saturated solution at high temperature.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
After the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath to maximize the yield of the purified product.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold glacial acetic acid, followed by a cold, non-polar solvent like hexane (B92381) to aid in drying.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Caption: Workflow for the purification of bromophenol blue by recrystallization.
Characterization Data
The purity of the synthesized this compound can be assessed through various analytical techniques.
Physicochemical and Spectroscopic Data:
| Parameter | Value |
| Melting Point | 273 °C |
| UV-Vis Spectroscopy | |
| λmax (in acidic solution) | ~436 nm (yellow) |
| λmax (in basic solution) | ~590 nm (blue)[1] |
| Infrared (IR) Spectroscopy | |
| IR spectra available in spectral databases.[4] | |
| Mass Spectrometry | |
| Mass spectra available in spectral databases.[4] |
Safety Considerations
-
Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with appropriate PPE.
-
Phenol: is toxic and corrosive. Avoid skin contact and inhalation.
-
The bromination reaction evolves hydrogen bromide gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood with good ventilation.
This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 2. Bromophenol Blue|lookchem [lookchem.com]
- 3. 溴酚蓝 - 25g粉末装于玻璃瓶中 [sigmaaldrich.com]
- 4. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102911153A - Preparation method of phenol red - Google Patents [patents.google.com]
- 6. CN102411002A - Preparation method of bromophenol blue indicator - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Bromophenol Blue as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the physicochemical principles governing the action of bromophenol blue as a pH indicator. It details the molecular transformations responsible for its chromic properties and provides standardized protocols for its application in a laboratory setting.
Core Mechanism of Action
Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a member of the sulfonephthalein family of organic dyes.[1] Its function as a pH indicator is rooted in its ability to exist in two different structural forms, each with a distinct color, depending on the hydrogen ion concentration of the solution.[1][2] The molecule acts as a weak acid, undergoing a reversible protonation/deprotonation reaction that alters its electronic structure and, consequently, its light-absorbing properties.[2]
-
In Acidic Environments (pH < 3.0): At low pH, bromophenol blue exists predominantly in its protonated, neutral form. In this state, the molecule adopts a cyclic sultone structure.[3] This ring structure limits the extent of the conjugated pi system (alternating single and double bonds). As a result, the molecule absorbs light in the higher energy (shorter wavelength) violet-blue region of the spectrum, causing the solution to appear yellow .[1][4]
-
In Basic Environments (pH > 4.6): As the pH increases, the phenolic hydroxyl groups are deprotonated. This deprotonation induces the cleavage of the sultone ring, transforming the molecule into a highly conjugated, dianionic quinonoid structure.[5] This extended conjugation delocalizes the pi electrons across the molecule, lowering the energy required for electronic excitation. The molecule consequently absorbs lower energy (longer wavelength) yellow-orange light, and the solution appears blue to purple .[1][3][4]
The transition between these two states occurs over a pH range of 3.0 to 4.6, with a pKa value—the pH at which both forms are present in equal concentration—of approximately 3.85 to 4.1.[2][3][6][7] Within this range, the solution will appear green due to the additive mixture of the yellow and blue forms. This entire process is reversible.[8]
Caption: Reversible equilibrium of bromophenol blue between its acidic (yellow) and basic (blue) forms.
Quantitative Data Summary
The physicochemical properties of bromophenol blue are summarized below. These values are critical for its precise application in analytical chemistry and molecular biology.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [1] |
| Molar Mass | 669.96 g/mol | [8] |
| pKa | 3.85 - 4.1 | [2][6][7] |
| pH Transition Range | 3.0 – 4.6 | [1][6][8] |
| Color in Acid (pH < 3.0) | Yellow | [1][2] |
| Color in Base (pH > 4.6) | Blue / Bluish-Violet | [1][2][9] |
| λmax (Acidic Form) | ~420-436 nm | [10][11] |
| λmax (Basic Form) | ~590-592 nm | [2][10] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of a bromophenol blue indicator solution and its use in the spectrophotometric determination of its pKa.
This protocol describes the preparation of a stock solution suitable for titrations and other qualitative pH determinations.
Materials:
-
Bromophenol blue powder (0.1 g)
-
0.1 M Sodium hydroxide (B78521) (NaOH) solution (1.5 mL)
-
95% Ethanol (B145695) (20 mL)
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker, magnetic stirrer, and stir bar
-
Heating plate (optional, for gentle heating)
Procedure:
-
Accurately weigh 0.1 g of bromophenol blue powder and transfer it to a beaker.[2][12]
-
Add 1.5 mL of 0.1 M NaOH and 20 mL of 95% ethanol to the beaker.[2][12]
-
Gently heat the mixture on a stirrer hotplate while mixing to facilitate dissolution.[2][12]
-
Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small volumes of deionized water and add the rinsings to the flask to ensure a complete transfer.
-
Add deionized water to the flask to bring the final volume to the 100 mL mark.[2][12]
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the final solution in a well-labeled, dark, and cool place to maintain stability.[1]
Caption: Workflow for the preparation of a 0.1% w/v bromophenol blue indicator solution.
This method utilizes the Beer-Lambert law and the Henderson-Hasselbalch equation to accurately determine the pKa of bromophenol blue. The principle involves measuring the absorbance of the indicator in solutions of varying, known pH values.
Materials:
-
Bromophenol blue stock solution (e.g., 0.04% aqueous)[13]
-
Buffer solutions with known pH values spanning the range of ~3.0 to 5.0 (e.g., acetate (B1210297) or phosphate (B84403) buffers)[14][15]
-
1 M HCl and 1 M NaOH for pH adjustment[13]
-
Calibrated pH meter
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Determine λmax of the Basic Form (In⁻):
-
Prepare a Series of Buffered Indicator Solutions:
-
Prepare a set of at least five buffer solutions with accurately known pH values spanning the transition range (e.g., pH 3.4, 3.7, 4.0, 4.3, 4.6).[13]
-
To separate volumetric flasks, add an identical, precise volume of the bromophenol blue stock solution to each.
-
Dilute each flask to the final volume with its respective buffer solution. This ensures the total indicator concentration is constant across all samples.[17]
-
-
Prepare Acidic and Basic Reference Solutions:
-
Prepare one solution of the indicator in a strongly acidic solution (e.g., pH 1-2) to obtain a pure spectrum of the acidic form (HIn). This provides the minimum absorbance (A_acid) at λmax.[14]
-
Prepare one solution of the indicator in a strongly basic solution (e.g., pH 6-7) to obtain a pure spectrum of the basic form (In⁻). This provides the maximum absorbance (A_base) at λmax.[14]
-
-
Measure Absorbance:
-
Set the spectrophotometer to the predetermined λmax of the basic form.
-
Measure the absorbance of each of the buffered indicator solutions and the acidic/basic reference solutions.
-
-
Calculate pKa:
-
For each buffered solution, use the measured absorbances in the following form of the Henderson-Hasselbalch equation:
-
pKa = pH + log₁₀[ (A_base - A) / (A - A_acid) ]
-
Where 'A' is the absorbance of the indicator in a given buffer.
-
-
Alternatively, plot log₁₀[ (A - A_acid) / (A_base - A) ] versus pH. The pKa is the pH value where the line intersects the x-axis (y=0).[13]
-
Caption: Logical workflow for the spectrophotometric determination of the pKa of bromophenol blue.
References
- 1. gspchem.com [gspchem.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromophenol Blue | 115-39-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-Base Indicators [wiredchemist.com]
- 7. Bromophenol blue (pKa = 4.1) is a common acid-base indicator. It ... | Study Prep in Pearson+ [pearson.com]
- 8. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Bromophenol Blue CAS#: 115-39-9 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 13. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]
- 14. ulm.edu [ulm.edu]
- 15. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 16. ukessays.com [ukessays.com]
- 17. odinity.com [odinity.com]
Spectral properties of 3,4,5,6-Tetrabromophenolsulfonephthalein
An In-depth Technical Guide to the Spectral Properties of 3,4,5,6-Tetrabromophenolsulfonephthalein
Introduction
This compound (CAS Number: 77172-72-6) is an organobromine compound belonging to the sulfonephthalein family of dyes.[1] It is primarily utilized in analytical chemistry as a pH indicator.[2] Its molecular structure allows for a distinct, reversible color change in response to varying hydrogen ion concentrations, making it a valuable tool for researchers.[2][3]
It is critical to distinguish this compound from its more common and extensively studied structural isomer, 3',3'',5',5''-Tetrabromophenolsulfonephthalein, widely known as Bromophenol Blue (BPB) (CAS Number: 115-39-9).[4] While both share the same molecular formula and weight, the positions of the bromine atoms on the phenolic rings differ, leading to distinct physicochemical and spectral properties. Due to the relative scarcity of published spectral data for this compound, this guide will present the available information for this specific compound and, where data is limited, will use the well-documented properties of Bromophenol Blue to illustrate key spectral analysis concepts and methodologies. All data will be clearly attributed to the correct isomer.
Physicochemical Properties
A summary of the core physicochemical properties for both isomers is provided below for comparative purposes.
| Property | This compound | Bromophenol Blue |
| Synonyms | 3456-TBSP | BPB, Albutest, Tetrabromphenol Blue |
| CAS Number | 77172-72-6[5] | 115-39-9[6] |
| Molecular Formula | C₁₉H₁₀Br₄O₅S[5] | C₁₉H₁₀Br₄O₅S[6] |
| Molecular Weight | 669.96 g/mol [5] | 669.96 g/mol [7] |
| Appearance | Powder[5] | Yellow Powder[6] |
| pH Transition Range | 6.6 – 8.2 (Yellow to Purple)[5] | 3.0 – 4.6 (Yellow to Blue)[6][7] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For sulfonephthalein dyes, UV-Vis spectra are highly dependent on the pH of the solution due to structural changes between the protonated (sultone) and deprotonated (quinoid) forms.[8]
In acidic conditions, the molecule typically exists in a closed-ring sultone form, which is less conjugated and absorbs light at shorter wavelengths (appearing yellow).[3] As the pH increases, deprotonation of the phenolic hydroxyl groups leads to the formation of a highly conjugated, open-ring quinoid structure, causing a bathochromic (red) shift in the maximum absorbance wavelength (λmax), resulting in a purple or blue color.[3][8]
dot
Caption: pH-dependent equilibrium of sulfonephthalein dyes.
Spectral Data
The following tables summarize the known UV-Vis absorption maxima.
Table 1: UV-Vis Data for this compound
| Condition | λmax | Visual Color |
|---|---|---|
| pH < 6.6 | ~426 nm[5][9] | Yellow |
| pH > 8.2 | Not Specified | Purple |
Table 2: Comparative UV-Vis Data for Bromophenol Blue (Isomer)
| Condition | λmax | Absorptivity (A1%/1cm) | Visual Color |
|---|---|---|---|
| Acidic (pH 3.1) | 434 - 439 nm[10] | 350 - 385[10] | Yellow[7] |
| Basic (pH 4.6) | 590 - 593 nm[10] | 940 - 1000[10] | Blue[7] |
| Basic (pH 12) | ~590 nm[7] | Not Specified | Blue[7] |
Vibrational Spectroscopy (FTIR)
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1620 - 1550 | C=C Stretch | Aromatic Ring |
| 1370 - 1330 | S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) |
| 1180 - 1140 | S=O Symmetric Stretch | Sulfonate (-SO₃⁻) |
| 1260 - 1180 | C-O Stretch | Phenolic Ether |
| 700 - 500 | C-Br Stretch | Aryl Bromide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ¹H NMR detects hydrogen nuclei, while ¹³C NMR detects carbon-13 nuclei. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. Specific, experimentally verified NMR data for this compound is not available in surveyed databases. The tables below are structured to report such data once acquired.
Table 4: ¹H NMR Data (Placeholder)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| TBD | TBD | TBD | Aromatic H |
| TBD | TBD | TBD | Phenolic OH |
Table 5: ¹³C NMR Data (Placeholder)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| TBD | Aromatic C-H |
| TBD | Aromatic C-Br |
| TBD | Aromatic C-O |
| TBD | Aromatic C-S |
| TBD | Spiro C |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Table 6: Mass Spectrometry Data
| Parameter | This compound | Bromophenol Blue (Isomer) |
|---|---|---|
| Molecular Weight | 669.96 Da[5] | 669.96 Da[7] |
| Ionization Mode | Not Specified | ESI-Negative[11] |
| Precursor Ion (calc.) | [M-H]⁻ = 668.70 | [M-H]⁻ = 668.70 |
| Observed Precursor | Not Specified | m/z 664.6910[11] |
| Major Fragments | GC-MS top peak: m/z 339[1] | GC-MS top peak: m/z 511[4] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Analysis
This protocol details the determination of λmax and the creation of a standard curve for quantitative analysis.
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable solvent (e.g., 20% ethanol (B145695) in water).
-
To study pH effects, prepare a series of buffered solutions (e.g., citrate-phosphate for pH 4-6, phosphate (B84403) for pH 6-9). Add a small, constant volume of the stock solution to each buffer.
-
For quantitative analysis, prepare a series of standard solutions of known concentrations from the stock solution via serial dilution in a buffer of fixed pH.
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Select the "Scan" mode. Set the wavelength range (e.g., 350 nm to 700 nm).
-
Use a cuvette filled with the appropriate buffer (the "blank") to zero the instrument.
-
Measure the absorbance spectrum of a sample solution to determine the wavelength(s) of maximum absorbance (λmax).
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument with the blank.
-
Measure the absorbance of each standard solution and the unknown sample.
-
Plot a standard curve of Absorbance versus Concentration for the standards.
-
Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample based on its absorbance.
-
dot
References
- 1. This compound | C19H10Br4O5S | CID 564972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 77172-72-6 | Benchchem [benchchem.com]
- 4. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Dye content 95 77172-72-6 [sigmaaldrich.com]
- 6. gspchem.com [gspchem.com]
- 7. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Dye content 95 77172-72-6 [sigmaaldrich.com]
- 10. molekula.com [molekula.com]
- 11. massbank.eu [massbank.eu]
Bromophenol Blue: A Comprehensive Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenol blue (BPB), a member of the triphenylmethane (B1682552) dye family, is a versatile molecule widely employed in various scientific disciplines. Its utility stems from a rich structure-activity relationship that dictates its function as a pH indicator, a tracking dye in gel electrophoresis, and a sensitive reagent for protein quantification. This technical guide provides an in-depth exploration of the core principles governing the activities of bromophenol blue, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Chemical Structure and Physicochemical Properties
The foundation of bromophenol blue's diverse applications lies in its chemical structure, 3′,3″,5′,5″-tetrabromophenolsulfonphthalein. The molecule features a central sulfonphthalein core with two phenyl rings substituted with bromine atoms and hydroxyl groups. This intricate arrangement of electron-withdrawing bromine atoms and ionizable hydroxyl and sulfonic acid groups is directly responsible for its pH-dependent spectral properties and its ability to interact with other molecules.
pH-Dependent Equilibrium and Colorimetric Indication
The most well-known activity of bromophenol blue is its function as a pH indicator. The molecule undergoes a reversible structural rearrangement in response to changes in hydrogen ion concentration, resulting in a distinct color change. In acidic solutions (pH below 3.0), the lactone ring of the sultone is closed, and the molecule exists predominantly in its yellow, protonated form. As the pH increases to the transition range of 3.0 to 4.6, the lactone ring opens, and the molecule deprotonates to form a blue, quinoid structure with an extended conjugated system.[1][2][3] This transition is characterized by a significant shift in the maximum absorbance wavelength.
Quantitative Physicochemical Data
The following table summarizes key quantitative parameters of bromophenol blue, providing a basis for its application in various experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₁₀Br₄O₅S | [4] |
| Molar Mass | 669.96 g/mol | [4] |
| pKa | 4.0 - 4.1 | [4][5] |
| pH Transition Range | 3.0 (Yellow) - 4.6 (Blue/Purple) | [1][4][6] |
| Absorption Maximum (Acidic, pH < 3.0) | ~436 nm | [6][7] |
| Absorption Maximum (Basic, pH > 4.6) | ~590-592 nm | [4][8] |
| Isosbestic Point | ~502 nm | [9] |
Interaction with Proteins: The Basis of Quantification Assays
Bromophenol blue's ability to bind to proteins forms the basis of a rapid and sensitive colorimetric method for protein quantification. This interaction is primarily non-covalent and is driven by a combination of electrostatic and hydrophobic forces.[1][2][10]
Mechanism of Interaction
In an acidic environment, the sulfonic acid group of bromophenol blue is negatively charged, allowing it to interact electrostatically with positively charged amino acid residues on the protein surface, such as lysine (B10760008) and arginine.[9] Concurrently, the hydrophobic triphenylmethane core of the dye molecule interacts with hydrophobic pockets on the protein.[1][10] This binding event stabilizes the blue, quinoid form of the dye, even at a pH where it would typically be in its yellow, lactone form.[9][11] The resulting protein-dye complex exhibits a strong absorbance at approximately 610 nm, which is proportional to the protein concentration.
Quantitative Data on Protein Binding
The affinity of bromophenol blue for different proteins can vary. The following table presents binding data for bromophenol blue with various mammalian serum albumins.
| Protein | Binding Constant (K) | Comments | Reference(s) |
| Bovine Serum Albumin (BSA) | 1.4 x 10⁷ M⁻¹ (primary site) | Two classes of binding sites were observed. | [1] |
| Human Serum Albumin (HSA) | - | BPB partially shares the bilirubin (B190676) binding site. | [12] |
| Goat Serum Albumin (GSA) | - | Spectral shifts indicate complex formation. | [13] |
| Sheep Serum Albumin (SSA) | - | Spectral shifts indicate complex formation. | [13] |
| Rabbit Serum Albumin (RbSA) | - | Spectral shifts indicate complex formation. | [13] |
| Porcine Serum Albumin (PSA) | - | Spectral shifts indicate complex formation. | [13] |
| Dog Serum Albumin (DSA) | - | Spectral shifts indicate complex formation. | [13] |
Application in Gel Electrophoresis: A Tracking Dye
In agarose (B213101) and polyacrylamide gel electrophoresis, bromophenol blue is widely used as a tracking dye to monitor the progress of the separation of nucleic acids and proteins.[4]
Principle of Migration
At a neutral or slightly alkaline pH, typical for electrophoresis buffers, bromophenol blue carries a net negative charge due to its ionized sulfonic acid group. This negative charge causes it to migrate towards the positive electrode (anode) along with the nucleic acids or SDS-coated proteins.[4] Its migration rate is dependent on the gel concentration and buffer system. In a typical 1% agarose gel, bromophenol blue migrates at a rate comparable to a DNA fragment of approximately 300 base pairs.[4] This provides a convenient visual marker for the leading edge of the separation front.
Experimental Protocols
Spectrophotometric Protein Quantification Assay
This protocol describes a method for determining protein concentration using bromophenol blue.
Materials:
-
Bromophenol Blue (BPB) reagent: Dissolve 100 mg of BPB in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid and bring the final volume to 1 L with deionized water.
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 1 mg/mL).
-
Unknown protein sample(s).
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
Pipette 100 µL of each standard and the unknown sample(s) into separate test tubes.
-
Add 5.0 mL of the BPB reagent to each tube.
-
Vortex briefly and incubate at room temperature for 5-10 minutes.
-
Measure the absorbance of each sample at 595 nm against a blank containing 100 µL of the buffer used for the samples and 5.0 mL of the BPB reagent.
-
Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the standard curve.
Preparation of 6X DNA Loading Dye for Agarose Gel Electrophoresis
This protocol details the preparation of a standard loading dye containing bromophenol blue.
Materials:
-
Bromophenol Blue powder
-
Glycerol (or Ficoll 400)
-
EDTA (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 8.0)
-
Sterile deionized water
Procedure:
-
To prepare 10 mL of 6X DNA loading dye, combine the following in a 15 mL conical tube:
-
0.25 g Bromophenol Blue
-
4 g Sucrose (or 3 mL Glycerol)
-
1.2 mL 0.5 M EDTA (pH 8.0)
-
0.6 mL 1 M Tris-HCl (pH 8.0)
-
Add sterile deionized water to a final volume of 10 mL.
-
-
Vortex thoroughly until all components are dissolved.
-
Store the 6X loading dye at 4°C or -20°C for long-term storage.
-
To use, add 1 volume of 6X loading dye to 5 volumes of your DNA sample.
Structure-Activity Relationship of Bromophenol Blue Derivatives
The fundamental structure of bromophenol blue can be chemically modified to generate derivatives with altered physicochemical properties, leading to novel applications.
Synthesis and Functionalization
The synthesis of bromophenol blue is typically achieved through the bromination of phenolsulfonphthalein (Phenol Red).[4] Further modifications can be introduced by functionalizing the phenyl rings or the sulfonate group. For instance, azo-functionalized bromophenol blue has been synthesized for use as a nano-adsorbent for the removal of pollutants.[14] The synthesis of various bromophenol derivatives has also been explored for their potential as enzyme inhibitors.
Biological Activity of Derivatives
Recent research has demonstrated that derivatives of bromophenol possess significant biological activities. For example, certain bromophenol derivatives have been shown to inhibit enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. The inhibitory activity is attributed to the specific structural features of the derivatives, which allow them to interact with the active sites of these enzymes. While direct IC50 values for bromophenol blue are not widely reported for a broad range of enzymes, the activity of its derivatives highlights the potential for this chemical scaffold in drug discovery.
| Derivative Class | Target Enzyme(s) | Reported Activity | Reference(s) |
| Bromophenol derivatives | α-Glucosidase, α-Amylase | Enzyme inhibition | |
| Bromophenol derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) | Potent enzyme inhibition | |
| Bromophenol derivatives containing indolin-2-one moiety | Human cancer cell lines (A549, Bel7402, HepG2, HeLa, HCT116) | Anticancer activity |
Conclusion
The structure-activity relationship of bromophenol blue is a compelling example of how molecular architecture dictates function. The interplay of its ionizable groups and hydrophobic core underpins its utility as a pH indicator, a protein binding agent, and an electrophoresis tracking dye. A thorough understanding of these principles, supported by quantitative data and established protocols, is essential for researchers and scientists to effectively harness the capabilities of this versatile molecule in their experimental endeavors and to explore the potential of its derivatives in fields such as drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Electronic spectral behavior of bromophenol blue in oil in water microemulsions stabilized by sodium dodecyl sulfate and n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption [Bromophenol Blue] | AAT Bioquest [aatbio.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. tandfonline.com [tandfonline.com]
- 9. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of bromophenol blue from polluted water using a novel azo-functionalized magnetic nano-adsorbent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04222G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of 3,4,5,6-Tetrabromophenolsulfonephthalein
This guide provides comprehensive safety and handling information for 3,4,5,6-Tetrabromophenolsulfonephthalein, geared towards researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential precautions for its use in a laboratory setting.
Chemical and Physical Properties
This compound is a dye commonly used in various laboratory applications.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 77172-72-6 |
| Molecular Formula | C₁₉H₁₀Br₄O₅S |
| Molecular Weight | 669.96 g/mol [2][4][5] |
| Appearance | Powder |
| Melting Point | 270-271 °C |
| Boiling Point | 696.1 ± 55.0 °C (Predicted) |
| Solubility | The neutral sultone form is generally less soluble in water than the charged quinoid form. It is described as slightly soluble in water, with a behavior similar to bromophenol blue (approximately 0.4 g/100 mL). It is freely soluble in alkaline solutions.[1] |
| Storage Temperature | Room temperature |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.[6] A summary of its GHS classification is provided in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Toxicology
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial to minimize risk.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the powder form to avoid inhalation.
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures
In the event of a spill:
-
Small Spills: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material using a method that does not generate dust. Place in a designated, labeled container for disposal.
Disposal Considerations
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols and Signaling Pathways
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Safe Handling Workflow for this compound.
References
Methodological & Application
Bromophenol Blue as a Histological Staining Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenol blue (BPB) is a versatile dye commonly utilized in various biochemical techniques. While widely recognized as a pH indicator and a tracking dye in gel electrophoresis, its application as a staining agent in histology, particularly for the detection of total proteins in tissue sections, is a valuable technique. This document provides detailed application notes and protocols for the use of bromophenol blue in histological staining, primarily focusing on the Mercuric Bromophenol Blue method for the visualization of proteins.
Principle of Staining
The Mercuric Bromophenol Blue method is a histochemical technique used for the demonstration of total proteins in tissue sections. Bromophenol blue itself is an acidic dye.[1] In this method, mercuric chloride acts as a mordant, forming a link between the dye and specific amino acid residues in the proteins. The mercuric ions bind to acidic, sulfhydryl, and aromatic residues within the protein structure.[2] The acidic bromophenol blue then binds to the basic groups of the proteins, resulting in a distinct blue to blue-violet coloration where proteins are present.[1][3] This allows for the visualization and localization of total proteins within the tissue architecture. Basic proteins have the ability to bind with bromophenol blue even without the presence of mercury.[3][4]
Applications in Histology
The primary application of bromophenol blue in histology is the qualitative assessment of total protein distribution in fixed tissue sections. This can be particularly useful in studies investigating:
-
Changes in protein expression or localization under various physiological or pathological conditions.
-
The general morphology and protein content of cells and tissues.[5]
-
The effects of disease or experimental treatments on cellular protein levels.[5]
Data Presentation: Staining Parameters
The following table summarizes the key quantitative parameters for the Mercuric Bromophenol Blue staining protocol as compiled from various sources. These parameters represent a standard protocol and may require optimization for specific tissue types and experimental conditions.
| Parameter | Value | Unit | Notes |
| Staining Solution Components | |||
| Mercuric Chloride | 1.0 | g | |
| Bromophenol Blue | 0.05 | g | |
| 2% Acetic Acid | 100 | mL | |
| Protocol Timings | |||
| Staining Incubation Time | 30 - 120 | minutes | 2 hours is commonly cited for thorough staining.[2] |
| Rinse in 0.5% Acetic Acid | 5 | minutes | |
| Dehydration Series (Ethanol) | Varies | Standard ascending concentrations (e.g., 70%, 95%, 100%). | |
| Clearing (Xylene) | Varies | Two changes are typical. | |
| Fixation | |||
| Recommended Fixative | 10% Neutral Buffered Formalin | ||
| Expected Outcome | |||
| Protein Staining Color | Deep Blue to Blue-Violet |
Experimental Protocols
I. Preparation of Staining and Reagent Solutions
A. Mercuric Bromophenol Blue Staining Solution
-
Reagents:
-
Mercuric Chloride (HgCl₂)
-
Bromophenol Blue powder
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
Prepare a 2% aqueous solution of acetic acid by adding 2 mL of glacial acetic acid to 98 mL of distilled water.
-
Dissolve 1 g of mercuric chloride and 0.05 g of bromophenol blue in 100 mL of the 2% aqueous acetic acid solution.[2]
-
Stir until all components are fully dissolved.
-
The solution is stable and can be stored at room temperature.
-
B. 0.5% Acetic Acid Rinse Solution
-
Reagents:
-
Glacial Acetic Acid
-
Distilled Water
-
-
Procedure:
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water and mix thoroughly.
-
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
-
Materials:
-
Microscope slides with paraffin-embedded tissue sections (5 µm thickness is recommended).
-
Coplin jars or a staining rack.
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water
-
Mercuric Bromophenol Blue Staining Solution
-
0.5% Acetic Acid Rinse Solution
-
Tertiary Butyl Alcohol (optional, for differentiation)[2]
-
Mounting medium (e.g., DPX)
-
Coverslips
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.
-
Transfer slides through two changes of 100% ethanol for 3-5 minutes each.
-
Hydrate sections by passing through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Staining:
-
Rinsing and Differentiation:
-
Dehydration and Clearing:
-
Dehydrate the sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, and two changes of 100%) for 3-5 minutes each.
-
Clear the slides in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.
-
Allow the slides to dry before microscopic examination.
-
-
-
Expected Results:
Visualizations
Caption: Workflow for Mercuric Bromophenol Blue Staining.
Caption: Mechanism of Mercuric Bromophenol Blue Staining.
References
Application Note: Spectrophotometric Determination of pKa Using Bromophenol Blue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the determination of the acid dissociation constant (pKa) of Bromophenol blue using UV-Visible spectrophotometry. This method is a fundamental technique in analytical chemistry and is crucial for understanding the ionization behavior of weak acids and bases, a critical parameter in drug development and various research applications. The protocol herein describes the preparation of buffer solutions, the measurement of absorbance at different pH values, and the subsequent data analysis to calculate the pKa.
Introduction
The pKa is the pH at which a chemical species is half-ionized. For an acid-base indicator like Bromophenol blue, the protonated (HIn) and deprotonated (In⁻) forms exhibit different colors and, consequently, different absorption spectra.[1][2][3] By measuring the absorbance of Bromophenol blue solutions across a range of pH values, the equilibrium between the acidic and basic forms can be quantified. The Henderson-Hasselbalch equation provides the theoretical framework for relating pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms.[1][4][5] This relationship allows for the precise determination of the pKa value through spectrophotometric measurements.
Principle
The equilibrium between the acidic (HIn) and basic (In⁻) forms of Bromophenol blue can be represented as:
HIn (Yellow) ⇌ H⁺ + In⁻ (Blue)
The Henderson-Hasselbalch equation for this equilibrium is:
pH = pKa + log([In⁻]/[HIn])
Spectrophotometry is used to determine the concentrations of HIn and In⁻. The absorbance of a solution containing both species at a specific wavelength is the sum of the absorbances of the individual species, according to Beer's Law. By measuring the absorbance at the wavelength of maximum absorbance (λmax) for the acidic and basic forms, the ratio of their concentrations can be determined, and subsequently, the pKa can be calculated.[1][6]
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of pKa.
Materials and Reagents
-
Bromophenol blue indicator solution (e.g., 0.04% w/v)
-
Buffer solutions covering a pH range of approximately 3 to 5 (e.g., acetate (B1210297) or phosphate (B84403) buffers)[7][8][9]
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
pH meter
-
UV-Visible Spectrophotometer
-
Cuvettes
Experimental Protocols
Preparation of Solutions
-
Bromophenol Blue Stock Solution: Prepare a stock solution of Bromophenol blue (e.g., 0.04% w/v) in a 20% ethanol-water mixture.
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 3.0 to 5.0. Acetate buffers are suitable for this pH range.[7][10] Ensure the ionic strength of the buffers is consistent.
-
Sample Solutions: For each buffer solution, prepare a sample by adding a fixed volume of the Bromophenol blue stock solution to a known volume of the buffer. A typical dilution would be 1 mL of stock solution in a 25 mL volumetric flask, brought to volume with the respective buffer.
-
Acidic and Basic Reference Solutions:
-
Prepare a fully acidic solution by adding the same fixed volume of Bromophenol blue stock solution to a 25 mL volumetric flask and diluting with 0.1 M HCl. The pH of this solution should be below 2.
-
Prepare a fully basic solution by adding the same fixed volume of Bromophenol blue stock solution to a 25 mL volumetric flask and diluting with 0.1 M NaOH. The pH of this solution should be above 6.
-
Spectrophotometric Measurements
-
Determination of λmax:
-
Using the fully acidic solution as the sample and 0.1 M HCl as the blank, scan the absorbance spectrum from 400 nm to 700 nm to determine the λmax of the acidic form (HIn).
-
Using the fully basic solution as the sample and 0.1 M NaOH as the blank, scan the absorbance spectrum from 400 nm to 700 nm to determine the λmax of the basic form (In⁻). The λmax for the basic form of Bromophenol blue is typically around 590 nm.[11]
-
-
Absorbance Measurements of Sample Solutions:
-
Set the spectrophotometer to the λmax determined for the basic form (In⁻).
-
Use the appropriate buffer solution as a blank for each sample measurement.
-
Measure the absorbance of each sample solution (indicator in buffer) at this wavelength.
-
Measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions at this wavelength.
-
-
pH Measurements:
-
Calibrate the pH meter using standard buffer solutions.
-
Measure and record the precise pH of each of the sample solutions.
-
Data Presentation and Analysis
The collected data should be organized in a clear and structured table to facilitate analysis.
| Sample | pH | Absorbance at λmax (In⁻) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| Acidic | ||
| Basic |
Calculation of pKa
The ratio of the deprotonated form to the protonated form can be calculated from the absorbance values using the following equation:
[In⁻]/[HIn] = (A - A_acid) / (A_base - A)
Where:
-
A is the absorbance of the sample solution at a given pH.
-
A_acid is the absorbance of the fully acidic solution.
-
A_base is the absorbance of the fully basic solution.
The pKa can then be determined graphically by plotting pH versus log([In⁻]/[HIn]). According to the Henderson-Hasselbalch equation, this plot should yield a straight line with a slope close to 1.[11][12] The pKa is the pH at which log([In⁻]/[HIn]) = 0, which corresponds to the x-intercept of the graph.[1][12]
Signaling Pathway Diagram
Caption: Logical relationship for pKa determination from experimental data.
Conclusion
The spectrophotometric determination of the pKa of Bromophenol blue is a robust and reliable method that provides valuable insights into the acid-base properties of the indicator. This protocol can be adapted for the characterization of other weak acids and bases, which is of significant importance in pharmaceutical research and development for understanding drug absorption, distribution, metabolism, and excretion.
References
- 1. ishigirl.tripod.com [ishigirl.tripod.com]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. odinity.com [odinity.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH, pKa, and the Henderson-Hasselbalch Equation [thoughtco.com]
- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 9. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. ulm.edu [ulm.edu]
- 11. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]
- 12. analytical chemistry - Slope ≠ 1 in Henderson-Hasselbalch graph for determination of pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols: The Role of Bromophenol Blue in Laemmli Sample Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique in protein analysis, enabling the separation of proteins based on their molecular weight. The Laemmli sample buffer, developed by U.K. Laemmli, is integral to this process, ensuring that proteins are properly denatured and charged for consistent migration.[1] A key, albeit sometimes overlooked, component of this buffer is Bromophenol blue. This document provides detailed application notes and protocols on the multifaceted role of Bromophenol blue in the Laemmli sample buffer system.
Physicochemical Properties of Bromophenol Blue
Bromophenol blue (3′,3″,5′,5″-tetrabromophenolsulfonphthalein) is a versatile dye with several key properties that make it indispensable in SDS-PAGE.
-
Tracking Dye: Its primary and most recognized function is as a tracking dye.[2][3][4] Due to its small molecular weight (approximately 670 Da) and net negative charge in the alkaline environment of the Laemmli system, it migrates rapidly through the polyacrylamide gel matrix towards the anode, ahead of most proteins of interest.[2][5][6] This creates a visible "dye front" that allows researchers to monitor the progress of the electrophoresis in real-time and determine the appropriate endpoint, preventing smaller proteins from running off the gel.[2][5]
-
pH Indicator: Bromophenol blue also serves as a pH indicator, exhibiting a color transition from yellow at a pH of 3.0 to blue/purple at a pH of 4.6 and above. The Laemmli sample buffer is buffered to a pH of 6.8, ensuring that the Bromophenol blue imparts a distinct blue color to the protein samples. A change to a yellow color can indicate a problem with the buffer's pH, which could affect sample preparation and electrophoresis.
-
Loading Aid: The vibrant blue color of the dye provides a clear visual guide during the loading of viscous protein samples into the submerged wells of the polyacrylamide gel, ensuring accuracy and preventing cross-contamination between lanes.[1][2]
Quantitative Data Presentation
While Bromophenol blue is not a precise molecular weight marker, its migration relative to the separating proteins is dependent on the acrylamide (B121943) concentration of the gel. The following table summarizes the approximate position of the Bromophenol blue dye front in relation to proteins of various molecular weight ranges in different gel percentages. This information is crucial for optimizing run times and achieving desired protein separation.
| Polyacrylamide Gel Concentration (%) | Approximate Molecular Weight Range (kDa) Well Resolved | Position of Bromophenol Blue Dye Front Relative to Proteins |
| 8% | 40 - 200 | Migrates significantly ahead of all well-resolved proteins. Small proteins (<15-20 kDa) may be close to or within the dye front. |
| 10% | 21 - 100 | Clearly leads the separation front. Proteins in the 10-20 kDa range will be closer to the dye front. |
| 12% | 10 - 40 | Maintains a distinct lead. The dye front serves as a critical indicator to prevent the loss of low molecular weight proteins. |
| 15% | 3 - 20 | The separation between the dye front and very small proteins is reduced. Careful monitoring is required. |
| 4-20% Gradient | 10 - 200 | Initially migrates far ahead of high molecular weight proteins and maintains its position at the leading edge as proteins of all sizes are resolved throughout the gradient. |
Experimental Protocols
Preparation of Laemmli Sample Buffer (2X and 4X)
Materials:
-
Tris base
-
Sodium Dodecyl Sulfate (SDS)
-
Bromophenol blue
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Deionized water
-
HCl for pH adjustment
Protocol for 2X Laemmli Sample Buffer (50 mL):
-
In a beaker, dissolve 0.605 g of Tris base in 10 mL of deionized water.
-
Carefully adjust the pH to 6.8 with concentrated HCl.
-
Add 10 mL of glycerol and mix thoroughly.
-
Add 2 g of SDS and 2 mg of Bromophenol blue. Stir until fully dissolved. This may take some time.
-
Bring the final volume to 50 mL with deionized water.
-
Store in aliquots at -20°C.
-
Immediately before use, add BME to a final concentration of 5% (v/v) or DTT to a final concentration of 100 mM.
Protocol for 4X Laemmli Sample Buffer (50 mL):
-
In a beaker, dissolve 1.21 g of Tris base in 10 mL of deionized water.
-
Carefully adjust the pH to 6.8 with concentrated HCl.
-
Add 20 mL of glycerol and mix thoroughly.
-
Add 4 g of SDS and 4 mg of Bromophenol blue. Stir until fully dissolved.
-
Bring the final volume to 50 mL with deionized water.
-
Store in aliquots at -20°C.
-
Immediately before use, add BME to a final concentration of 10% (v/v) or DTT to a final concentration of 200 mM.
Protein Sample Preparation for SDS-PAGE
Materials:
-
Protein extract (from cell lysate, tissue homogenate, etc.)
-
2X or 4X Laemmli sample buffer with reducing agent
-
Heating block or water bath
-
Microcentrifuge
Protocol:
-
Thaw an aliquot of the appropriate concentration of Laemmli sample buffer.
-
For 2X buffer, mix your protein sample with an equal volume of the buffer (1:1 ratio).
-
For 4X buffer, mix three parts of your protein sample with one part of the buffer (3:1 ratio).
-
Vortex the mixture gently to ensure homogeneity.
-
Heat the samples at 95-100°C for 5 minutes to facilitate protein denaturation. For membrane proteins, heating at 70°C for 10 minutes may be preferable to prevent aggregation.[7]
-
Centrifuge the samples at high speed (e.g., 12,000 x g) for 1 minute to pellet any insoluble debris.
-
The supernatant, now a vibrant blue, is ready for loading onto the SDS-PAGE gel.
SDS-PAGE Protocol
Materials:
-
Prepared protein samples in Laemmli buffer
-
Pre-cast or hand-cast polyacrylamide gel
-
Electrophoresis chamber and power supply
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Molecular weight standards (protein ladder)
Protocol:
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers with running buffer.
-
Carefully load the prepared protein samples and a molecular weight ladder into the wells of the gel. The density provided by the glycerol in the Laemmli buffer will ensure the samples sink to the bottom of the wells.[3]
-
Connect the electrophoresis chamber to the power supply, ensuring correct polarity (black to black, red to red).
-
Apply a constant voltage (e.g., 100-150 V) to the system.
-
Monitor the migration of the Bromophenol blue dye front.
-
Stop the electrophoresis when the dye front reaches the bottom of the resolving gel.[2][5] This ensures that the separated proteins are retained within the gel for subsequent analysis.
-
Disconnect the power supply, disassemble the apparatus, and proceed with staining (e.g., Coomassie Brilliant Blue, silver stain) or Western blotting.
Mandatory Visualizations
Caption: Functional roles of Laemmli buffer components.
Caption: SDS-PAGE experimental workflow.
Conclusion
Bromophenol blue is a critical component of the Laemmli sample buffer, serving multiple functions that are essential for the successful execution of SDS-PAGE. Its roles as a tracking dye, pH indicator, and loading aid contribute significantly to the reliability and reproducibility of protein separation. Understanding its properties and behavior in different gel systems allows researchers to optimize their experimental conditions and achieve high-quality, dependable results in their protein analysis workflows.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. theory.labster.com [theory.labster.com]
- 3. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. LabXchange [labxchange.org]
- 7. SDS-PAGE abnormalities in proteins near to front dye - -Biochemistry- [protocol-online.org]
Application Notes & Protocols: 3,4,5,6-Tetrabromophenolsulfonephthalein in Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, framework for the application of 3,4,5,6-Tetrabromophenolsulfonephthalein in Micellar Electrokinetic Chromatography (MEKC). Due to a lack of specific published applications, this guide is based on the known physicochemical properties of the compound and established MEKC methodologies for similar analytes, such as phenolic compounds and other dyes.
Introduction to this compound
This compound is a member of the sulfonephthalein class of dyes, commonly utilized as a pH indicator. Its chemical structure, characterized by a polyhalogenated aromatic system, imparts a significant hydrophobic character, making it a suitable candidate for analysis by MEKC. This technique is particularly adept at separating neutral or hydrophobic compounds that are not readily resolved by capillary zone electrophoresis.
Key Properties:
-
Molecular Formula: C₁₉H₁₀Br₄O₅S
-
Molecular Weight: 669.96 g/mol
-
Appearance: Red to reddish-brown or purple powder
-
General Applications: pH indicator, dye in hematology and histology.
Principles of Micellar Electrokinetic Chromatography (MEKC)
MEKC is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. A surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. These micelles act as a pseudostationary phase. The separation of analytes is based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the micelles. Neutral analytes, which do not migrate in an electric field, can be effectively separated based on their hydrophobicity.
Hypothetical Application: Purity Assessment and Degradation Product Analysis
This hypothetical application note outlines a MEKC method for the purity assessment of a this compound raw material and the separation of its potential degradation products. This is a critical step in drug development and quality control where the purity of reagents and the identification of impurities are paramount.
Experimental Protocol
This protocol is a starting point and may require optimization for specific applications.
Materials and Reagents
-
Analyte: this compound (≥95% purity)
-
Surfactant: Sodium Dodecyl Sulfate (SDS)
-
Buffer: Sodium tetraborate (B1243019) decahydrate (B1171855)
-
Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH)
-
Solvent: Deionized water (18.2 MΩ·cm)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., total length 50 cm, effective length 40 cm)
Instrument and Conditions
-
Instrument: Capillary Electrophoresis system with a UV-Vis detector.
-
Detection Wavelength: 426 nm (λₘₐₓ of this compound)
-
Applied Voltage: +20 kV (may be optimized)
-
Capillary Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
Preparation of Solutions
-
Background Electrolyte (BGE):
-
Prepare a 25 mM sodium tetraborate buffer by dissolving the appropriate amount of sodium tetraborate decahydrate in deionized water.
-
Adjust the pH to 9.2 with 1 M NaOH or 1 M HCl.
-
Add SDS to a final concentration of 50 mM.
-
If required for optimizing selectivity, add an organic modifier (e.g., 10-20% v/v ACN or MeOH).
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the BGE to a working concentration (e.g., 50 µg/mL).
-
Capillary Conditioning
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 15 minutes.
-
Between runs, flush with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
Data Analysis
The migration time and peak area of the analyte and any impurities are recorded. The purity of the this compound sample can be estimated by the area percent method.
Data Presentation
Since this is a theoretical application, the following tables present expected data based on the principles of MEKC and the properties of similar compounds.
Table 1: Expected Migration Data for this compound and Potential Impurities.
| Compound | Expected Migration Time (min) | Rationale |
| This compound | 8 - 12 | Highly hydrophobic due to four bromine atoms, leading to strong interaction with the SDS micelles and a longer migration time. |
| Phenolsulfonephthalein (Phenol Red) | 4 - 6 | Less hydrophobic precursor lacking bromine atoms, resulting in weaker micellar interaction and faster migration. |
| Partially Brominated Intermediates | 6 - 8 | Intermediate hydrophobicity, leading to migration times between the fully brominated and non-brominated analogues. |
| Hydrolysis Product (e.g., Phenol) | 2 - 3 | Small, less hydrophobic molecule with minimal interaction with the micelles, migrating close to the electroosmotic flow. |
Table 2: Method Validation Parameters (Hypothetical).
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (RSD%) | < 2% for migration time, < 5% for peak area |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MEKC analysis of this compound.
Separation Principle
This diagram illustrates the separation mechanism in MEKC.
Troubleshooting & Optimization
How to prevent Bromophenol blue from fading in solution
Welcome to the technical support center for Bromophenol Blue (BPB) solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the fading of Bromophenol Blue in various experimental applications. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the stability and performance of your Bromophenol Blue solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Bromophenol Blue fading in solution?
A1: The fading of Bromophenol Blue is primarily attributed to two factors: photodegradation and alkaline pH conditions.[1][2][3] Prolonged exposure to light, especially UV irradiation, can cause the dye molecule to break down.[1] Additionally, in strongly alkaline solutions (pH > 4.6), Bromophenol Blue undergoes a chemical transformation to a colorless carbinol form, leading to the fading of its characteristic blue color.[2][3]
Q2: How does pH affect the color and stability of Bromophenol Blue?
A2: Bromophenol Blue is a pH indicator with a transition range between pH 3.0 and 4.6.[1][4]
-
Below pH 3.0: The solution is yellow.
-
Between pH 3.0 and 4.6: The color transitions from yellow to blue-violet.
-
Above pH 4.6: The solution is blue.[1] While stable under standard laboratory conditions, highly alkaline environments can lead to a gradual fading of the blue color due to the formation of the colorless carbinol form.[1][2][3] The rate of this fading is dependent on the concentration of hydroxide (B78521) ions.
Q3: What is the shelf life of a typical Bromophenol Blue solution?
A3: The shelf life of a Bromophenol Blue solution depends on the solvent and storage conditions. An aqueous solution is not recommended for storage for more than one day. However, a 1% (w/v) solution prepared in water can be stable for years when stored in the refrigerator. When dissolved in organic solvents like ethanol (B145695) or methanol, the solution can last for a very long time if stored properly.
Q4: Can I use a faded Bromophenol Blue solution as a tracking dye in electrophoresis?
A4: It is not recommended to use a faded Bromophenol Blue solution as a tracking dye. The fading indicates a decrease in the concentration of the colored form of the dye, which will result in faint or invisible bands in the gel, making it difficult to monitor the progress of the electrophoresis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using Bromophenol Blue.
Issue 1: Bromophenol Blue solution appears yellow or greenish-blue instead of royal blue.
-
Possible Cause: The pH of the solution is too low (acidic). This can happen if the water used for dilution is acidic or if other acidic components are present in the solution.
-
Troubleshooting Steps:
-
Check the pH of your solution using a pH meter.
-
Adjust the pH to neutral (around 7.0) by adding a small amount of a dilute basic solution, such as 0.1 M NaOH, dropwise until the desired blue color is achieved.
-
For preparing loading buffers, ensure that the buffer components (e.g., Tris) are at the correct pH before adding the Bromophenol Blue.
-
Issue 2: The Bromophenol Blue tracking dye fades during a long electrophoresis run.
-
Possible Cause 1: The electrophoresis buffer is becoming alkaline during the run. This can occur due to the depletion of buffer capacity, especially in recirculating buffer systems or during extended runs at high voltage.
-
Troubleshooting Steps:
-
Use a fresh batch of running buffer for each electrophoresis run.
-
For long runs, consider using a buffer with a higher buffering capacity or pausing the run to replace the buffer.
-
Ensure the pH of the running buffer is stable throughout the experiment.
-
-
Possible Cause 2: Photodegradation from ambient light, especially if the gel is exposed to direct light for an extended period.
-
Troubleshooting Steps:
-
Cover the electrophoresis apparatus with an opaque box or shield it from direct light sources.
-
Minimize the time the gel is exposed to light during visualization.
-
Issue 3: The Bromophenol Blue solution fades in storage.
-
Possible Cause: Improper storage conditions, such as exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Store Bromophenol Blue solutions in amber or opaque bottles to protect them from light.[1]
-
Store the solution in a cool, dark place, such as a refrigerator at 4°C.
-
For long-term storage, consider preparing a more concentrated stock solution in an organic solvent like ethanol and diluting it to the working concentration as needed.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized 0.1% (w/v) Aqueous Bromophenol Blue Solution
This protocol describes the preparation of an aqueous Bromophenol Blue solution with improved stability for general use as a pH indicator.
Materials:
-
Bromophenol Blue powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled or deionized water
-
Amber glass bottle for storage
Procedure:
-
Weigh 0.1 g of Bromophenol Blue powder.
-
In a beaker, dissolve the powder in 1.5 mL of 0.1 M NaOH with gentle heating and stirring.
-
Add 20 mL of 95% ethanol and continue to stir until the dye is completely dissolved.
-
Transfer the solution to a 100 mL volumetric flask.
-
Add distilled water to bring the final volume to 100 mL.
-
Mix the solution thoroughly.
-
Transfer the final solution to an amber glass bottle and store it at 4°C.
Protocol 2: Preparation of 6X DNA Loading Dye with Enhanced Stability
This protocol provides a method for preparing a 6X DNA loading dye with glycerol (B35011), which helps to increase the stability of the Bromophenol Blue.
Materials:
-
Bromophenol Blue powder
-
Glycerol (autoclaved, 85% or 100%)
-
Deionized or Milli-Q water (nuclease-free)
-
15 mL screw-cap polypropylene (B1209903) centrifuge tube
Procedure:
-
To prepare 10 mL of 6X loading dye, weigh out 25 mg of Bromophenol Blue.[5]
-
Transfer the powder to a 15 mL screw-cap tube.[5]
-
Add 7.06 mL of 85% glycerol and 2.94 mL of nuclease-free deionized water.[5]
-
Cap the tube and mix thoroughly by inverting or using a tube rotator until the Bromophenol Blue is completely dissolved.[5] The solution should be a deep blue color.
-
Store the 6X loading dye in 1 mL aliquots at -20°C for long-term storage. A working aliquot can be kept at 4°C for several weeks.
Quantitative Data
The rate of Bromophenol Blue fading is influenced by several factors. The following table summarizes the degradation under different conditions.
| Condition | Parameter | Observation | Fading Rate | Reference |
| Photodegradation | pH 2 | Under UV irradiation with a TiO2/GNP photocatalyst | ~70% degradation | [6] |
| pH 4 | Under UV irradiation with a TiO2/GNP photocatalyst | ~79% degradation | [6] | |
| pH 6 | Under UV irradiation with a TiO2/GNP photocatalyst | ~90% degradation | [6] | |
| pH 8 | Under UV irradiation with a TiO2/GNP photocatalyst | ~95% degradation | [6] | |
| Alkaline Fading | High pH | Reaction with hydroxide ions | Second-order reaction | [3] |
Visualizations
Diagram 1: Factors Leading to Bromophenol Blue Fading
This diagram illustrates the main factors that contribute to the degradation of Bromophenol Blue in solution.
References
Troubleshooting diffuse bands with Bromophenol blue in electrophoresis
Diffuse Bands Associated with Bromophenol Blue
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering diffuse or fuzzy bands when using Bromophenol blue as a tracking dye in gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: Why are my bands appearing diffuse or blurry?
Diffuse bands are often a result of sample diffusion within the gel matrix.[1][2] This can be caused by several factors, including prolonged time between sample loading and running the gel, extended electrophoresis run times, or running the gel at a very low voltage.[1] Overheating of the gel due to high voltage can also contribute to this issue.[2][3]
Q2: Can the Bromophenol blue dye itself cause diffuse bands?
While Bromophenol blue is a tracking dye and does not directly interact with DNA or proteins, its migration can be affected by issues with the gel or buffer, which in turn can be indicative of problems causing diffuse sample bands.[4] For instance, an incorrect pH in the sample or running buffer can alter the charge of the dye and affect its migration, potentially pointing to a broader issue with the electrophoresis conditions.[5]
Q3: How does gel concentration impact band sharpness?
The concentration of agarose (B213101) or polyacrylamide in your gel is a critical factor for band resolution.[3][6] An inappropriate gel concentration for the size of your molecules can lead to poor separation and diffuse bands.[7] Higher percentage gels are better for resolving smaller fragments, while lower percentage gels are suitable for larger fragments.[3][6]
Q4: Could my sample preparation be the cause of the problem?
Absolutely. High salt concentration in the sample can lead to band smearing.[2][8] The presence of contaminants like proteins or organic solvents in a nucleic acid sample can also interfere with migration and cause diffuse bands.[1][5] Additionally, overloading the wells with too much sample is a common cause of smearing and poor resolution.[3][7]
Q5: Does the running buffer composition and freshness matter?
Yes, the quality and composition of the running buffer are crucial for sharp bands.[3] Using old or improperly prepared buffers can result in poor band resolution.[3] It is also important to ensure that the buffer used to cast the gel is the same as the running buffer to avoid inconsistencies in ion strength, which can affect migration.[1]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of diffuse bands.
Problem: Bands appear fuzzy and indistinct.
This is a classic sign of sample diffusion.
-
Logical Troubleshooting Flow:
Troubleshooting workflow for diffuse bands.
Quantitative Data Summary
Proper electrophoresis conditions are critical for achieving sharp bands. The following table summarizes key quantitative parameters.
| Parameter | Recommended Range | Potential Issue if Deviated |
| Voltage (Agarose Gel) | 50-120V[1][9] | Too low: diffusion; Too high: overheating, band distortion.[1][3] |
| Voltage (SDS-PAGE) | 80V (stacking), 120V (resolving)[9] | Suboptimal voltage can lead to poor band stacking and resolution.[9] |
| Sample Load (DNA) | 1-100 ng per band[2] | Overloading leads to smearing and poor separation.[3][7] |
| Sample Load (Protein) | ~10 µL total protein per well[9] | Exceeding this can cause band distortion and smearing.[9] |
| Buffer Coverage | 3-5 mm above gel surface[10] | Insufficient buffer can cause poor resolution and gel melting.[10] |
Bromophenol Blue Migration
The migration of Bromophenol blue can be an indicator of electrophoresis progress and potential issues. Its migration relative to DNA fragment size is dependent on the agarose concentration and buffer type.
| Agarose Gel % | Bromophenol blue migration (approx. dsDNA size) in TBE buffer | Bromophenol blue migration (approx. dsDNA size) in TAE buffer |
| 0.8% | ~320 bp[11] | ~530 bp[11] |
| 1.0% | ~220 bp[11] | ~370 bp[11] |
| 1.2% | ~160 bp[11] | ~275 bp[11] |
| 1.5% | ~110 bp[11] | ~190 bp[11] |
Data adapted from laboratory notes on electrophoresis.[11]
Experimental Protocols
Protocol 1: Preparation of a 1% Agarose Gel
-
Materials: Agarose, 1x TAE or TBE buffer, Erlenmeyer flask, microwave or heat source, gel casting tray and combs, ethidium (B1194527) bromide or other DNA stain (optional).
-
Procedure:
-
For a 100 mL gel, weigh out 1.0 g of agarose and add it to 100 mL of 1x electrophoresis buffer in an Erlenmeyer flask.
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask gently to ensure even mixing.
-
Allow the solution to cool to about 50-60°C.
-
If using a DNA stain in the gel, add it at this point and swirl to mix.
-
Pour the molten agarose into a sealed gel casting tray with the combs in place.
-
Allow the gel to solidify completely at room temperature for at least 30 minutes.
-
Once solidified, carefully remove the combs and place the gel in the electrophoresis tank.
-
Add enough 1x running buffer to cover the gel to a depth of 3-5 mm.[10]
-
Protocol 2: Standard Sample Loading
-
Materials: DNA or protein sample, 6x loading buffer (containing Bromophenol blue and a density agent like glycerol (B35011) or Ficoll), micropipette and tips.
-
Procedure:
-
On a piece of parafilm or in a microcentrifuge tube, mix 5 µL of your sample with 1 µL of 6x loading buffer.
-
Gently pipette the mixture up and down to ensure it is homogenous.
-
Carefully load the entire volume of the sample-loading buffer mixture into a well of the prepared gel.
-
Ensure the pipette tip is submerged in the buffer but does not puncture the bottom of the well.
-
Slowly dispense the sample into the well, allowing it to sink to the bottom.
-
Repeat for all samples, and include a molecular weight marker in one lane.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the relationship between key factors that can lead to diffuse bands.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. gatescientific.com [gatescientific.com]
- 3. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Electrophoresis Gel Concentration | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 9. News - Optimizing Gel Electrophoresis: Best Practices for Sample Volume, Voltage, and Timing [gelepchina.com]
- 10. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 11. laboratorynotes.com [laboratorynotes.com]
How to remove Bromophenol blue from a purified DNA sample
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove bromophenol blue from purified DNA samples.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove bromophenol blue from my DNA sample?
Bromophenol blue is a common component of DNA loading dyes used for agarose (B213101) gel electrophoresis. While it is useful for tracking the migration of DNA, it can interfere with downstream applications.[1] Contaminants like bromophenol blue can inhibit enzymatic reactions such as PCR and ligation, and can also interfere with absorbance-based DNA quantification methods.[1][2]
Q2: What are the common methods to remove bromophenol blue from a DNA sample?
There are three primary methods for removing bromophenol blue and other impurities from DNA samples:
-
Spin Column Purification: This method uses a silica (B1680970) membrane to selectively bind DNA while allowing contaminants, including bromophenol blue, to be washed away.[3][4][5]
-
Ethanol (B145695) Precipitation: This technique uses salt and ethanol to precipitate the DNA out of the solution, leaving soluble contaminants like bromophenol blue in the supernatant.[6][7]
-
Gel Extraction: This method involves running the DNA sample on an agarose gel and physically excising the DNA band of interest. The DNA is then purified from the agarose slice, leaving the bromophenol blue and other components of the loading dye behind.[5][8]
Q3: Which method is best for my application?
The choice of method depends on your specific needs, such as the desired purity, DNA concentration, and the downstream application.
-
Spin column purification is generally the fastest and most convenient method, providing high-quality DNA suitable for most applications.[2][4]
-
Ethanol precipitation is a cost-effective method for concentrating and purifying DNA, but it can be more time-consuming and may result in lower recovery of small DNA fragments.[2]
-
Gel extraction is ideal when you need to isolate a specific DNA fragment from a mixture and ensure the highest purity, as it removes non-specific products and primers in addition to the dye.[9]
Troubleshooting Guide
Problem: After purification, my DNA sample still has a blue tint.
-
Possible Cause (Spin Column): The column may have been overloaded, or the wash steps were insufficient to remove all the dye.
-
Solution (Spin Column): Repeat the wash step with the recommended wash buffer. Ensure you are not exceeding the DNA binding capacity of the column as specified by the manufacturer.
-
Possible Cause (Ethanol Precipitation): The DNA pellet may not have been washed properly, trapping the dye.
-
Solution (Ethanol Precipitation): After pelleting the DNA, carefully decant the supernatant and wash the pellet with 70% ethanol. Ensure the pellet is gently dislodged during the wash to allow for thorough cleaning.[4] Repeat the wash step if necessary.
-
Possible Cause (Gel Extraction): The excised gel slice may have contained an excessive amount of loading dye relative to the DNA.
-
Solution (Gel Extraction): When excising the DNA band, trim away as much excess agarose as possible to minimize the amount of dye carried over into the purification process.[10]
Problem: My DNA concentration is low after purification.
-
Possible Cause (All Methods): This can be a common issue. For spin columns, elution may be incomplete. For ethanol precipitation, the pellet may have been lost or not fully resuspended. For gel extraction, DNA can be lost during the melting and binding steps.[11]
-
Solution (Spin Column): To improve elution, warm the elution buffer to 50°C before applying it to the column. You can also increase the incubation time of the elution buffer on the membrane to 5 minutes or perform a second elution.[11]
-
Solution (Ethanol Precipitation): Ensure the DNA pellet is not accidentally discarded with the supernatant. After adding the resuspension buffer, vortex and spin down the sample to ensure the entire pellet is dissolved.
-
Solution (Gel Extraction): Ensure the agarose slice is completely dissolved before proceeding to the binding step. Incomplete melting will trap DNA in the agarose.[10]
Problem: The A260/A280 or A260/A230 ratios of my purified DNA are not ideal.
-
Possible Cause (A260/A280 < 1.8): This may indicate protein contamination.[12]
-
Solution: If using a spin column, ensure the lysis and binding buffers are used correctly to remove proteins. For persistent issues, a phenol-chloroform extraction followed by ethanol precipitation can be performed prior to the final purification step.
-
Possible Cause (A260/A230 < 2.0): This often indicates contamination with chaotropic salts from the binding buffer or residual ethanol from wash buffers.[12][13]
-
Solution (Spin Column): After the final wash step, perform an additional centrifugation of the empty column to ensure all residual ethanol is removed before eluting the DNA.[10]
-
Solution (Ethanol Precipitation): Ensure the DNA pellet is properly air-dried to remove all traces of ethanol before resuspension.[7]
Data Presentation
Table 1: Comparison of DNA Purification Methods for Bromophenol Blue Removal
| Feature | Spin Column Purification | Ethanol Precipitation | Gel Extraction |
| Principle | DNA binds to a silica membrane; contaminants are washed away.[5] | DNA is precipitated out of solution with salt and ethanol.[6] | DNA fragment is physically separated by size on a gel and then purified.[8] |
| Typical DNA Recovery | 80-95% | 70-90% (can be lower for small fragments) | 60-80% |
| Purity (A260/A280) | ~1.8[14] | ~1.8[14] | >1.8[14] |
| Purity (A260/A230) | >2.0[14] | Can be lower due to salt co-precipitation | >2.0[14] |
| Time Required | ~10-15 minutes | ~30-60 minutes (plus incubation time) | ~30-45 minutes (plus gel run time) |
| Best For | Fast and convenient cleanup of PCR products and enzymatic reactions.[4] | Concentrating DNA and removing salts.[2] | Isolating specific DNA fragments and achieving the highest purity.[9] |
Experimental Protocols
Method 1: Spin Column Purification
This protocol is a general guideline for using a commercial spin column-based DNA cleanup kit. Always refer to the manufacturer's specific instructions.
-
Binding: To your DNA sample containing bromophenol blue, add 5 volumes of a binding buffer (containing a chaotropic salt) and mix.[15]
-
Loading: Place a spin column into a collection tube and load the sample mixture onto the column.
-
Centrifugation: Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.[1]
-
Washing: Add 750 µL of a wash buffer (containing ethanol) to the column and centrifuge at >10,000 x g for 1 minute. Discard the flow-through. Repeat this wash step.[1]
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes at maximum speed to remove any residual wash buffer.[1]
-
Elution: Place the column in a clean 1.5 mL microfuge tube. Add 30-50 µL of elution buffer or nuclease-free water directly to the center of the silica membrane.[1]
-
Incubation: Incubate at room temperature for 1-2 minutes.[1]
-
Final Centrifugation: Centrifuge at >10,000 x g for 1 minute to elute the purified DNA.[1]
Method 2: Ethanol Precipitation
-
Salting: To your DNA sample, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).[6][7]
-
Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix well by inverting the tube.[6]
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes. For low DNA concentrations, incubation can be extended overnight.[4]
-
Pelleting: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[6]
-
Washing: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes.[4][6]
-
Drying: Carefully decant the 70% ethanol. Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry the pellet.[6]
-
Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Method 3: Gel Extraction
This protocol assumes you are using a commercial gel extraction kit after running your DNA on an agarose gel.
-
Excise DNA Band: After electrophoresis, visualize the DNA bands under a UV transilluminator. Using a clean scalpel, carefully excise the agarose gel slice containing the DNA fragment of interest. Minimize the amount of excess agarose.[8][16]
-
Dissolve Gel Slice: Place the gel slice in a 1.5 mL microfuge tube. Add a volume of gel dissolving buffer (as per the kit manufacturer's instructions, typically 3:1 buffer volume to gel weight).[8] Incubate at 50-60°C for 10 minutes, or until the gel slice is completely dissolved.[17][18]
-
Binding: Add one gel volume of isopropanol (B130326) to the dissolved gel mixture and mix. Place a spin column into a collection tube and load the sample mixture.[19]
-
Centrifugation: Centrifuge at >10,000 x g for 1 minute. Discard the flow-through.[8]
-
Washing: Add 750 µL of wash buffer to the column and centrifuge at >10,000 x g for 1 minute. Discard the flow-through. Repeat the wash step.[17]
-
Dry Spin: Centrifuge the empty column for an additional 1-2 minutes at maximum speed to remove any residual wash buffer.
-
Elution: Place the column in a clean 1.5 mL microfuge tube. Add 20-50 µL of elution buffer or nuclease-free water to the center of the membrane.[18]
-
Incubation and Elution: Incubate for 1-2 minutes at room temperature, then centrifuge at >10,000 x g for 1 minute to elute the purified DNA.[8]
Mandatory Visualization
Caption: Workflow for Spin Column Purification of DNA.
Caption: Workflow for Ethanol Precipitation of DNA.
Caption: Workflow for DNA Gel Extraction.
References
- 1. static.igem.org [static.igem.org]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. qiagen.com [qiagen.com]
- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 5. Gel Purification of DNA | Prototols [snownontrace.github.io]
- 6. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 7. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. DNA Ethanol Precipitation (SOP009.v1.1) [protocols.io]
- 11. neb.com [neb.com]
- 12. dna.uga.edu [dna.uga.edu]
- 13. neb.com [neb.com]
- 14. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. DNA Purification from an Agarose Gel (Protocol for NucleoSpin® PCR clean-up Gel Extraction Kit) [protocols.io]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. geneaid.com [geneaid.com]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Factors affecting the migration of Bromophenol blue in polyacrylamide gels
<
This guide provides troubleshooting advice and answers to frequently asked questions regarding the behavior of Bromophenol blue, a tracking dye, in polyacrylamide gel electrophoresis (PAGE).
Troubleshooting Guide: Common Dye Front Issues
This section addresses specific problems you may encounter with the Bromophenol blue dye front during an electrophoresis run.
| Problem / Question | Potential Causes | Solutions & Recommendations |
| Why did the Bromophenol blue dye front run off the bottom of the gel? | 1. Excessive Run Time: The electrophoresis was run for too long. 2. Voltage Too High: A higher voltage increases the migration speed of all components.[1][2] | 1. Monitor the Dye Front: Stop the electrophoresis as the dye front nears the bottom of the resolving gel.[1][3] 2. Optimize Voltage: Reduce the voltage. A common practice is to run the gel at 10-15 Volts/cm of gel length.[1] For better resolution, especially with high molecular weight proteins, a longer run at a lower voltage is preferable.[1] |
| Why is the Bromophenol blue dye front moving very slowly? | 1. Low Voltage: The applied voltage is insufficient. 2. Incorrect Buffer Concentration: Buffers that are too concentrated can impede migration.[4] 3. Low Temperature: Running the gel in a very cold environment can slow migration. | 1. Increase Voltage: Ensure the voltage is set appropriately for your apparatus (e.g., 100-150V for standard mini-gels).[5] 2. Check Buffer Preparation: Remake the running buffer, ensuring the concentration is correct (e.g., 1X Tris-Glycine-SDS).[6] 3. Run at Room Temperature: Unless otherwise required, running the gel at ambient room temperature is standard. |
| Why does the dye front appear "smiling" (curved upwards at the edges)? | Excessive Heat: Too much heat is generated during the run, causing the center of the gel to run faster than the edges.[1][7] This is often due to the voltage being too high.[1] | Reduce Voltage: Lower the power settings to decrease heat generation.[1][6] Improve Cooling: Run the gel in a cold room or use a cooling pack if the apparatus allows. Ensure the running buffer is not overheating.[6] |
| Why is the dye front smeared, streaky, or distorted? | 1. Poor Gel Polymerization: Incomplete or uneven polymerization can create channels and distort the electric field.[4] 2. Sample Overload: Too much salt or protein in the sample can cause streaking.[8] 3. Incorrect Sample Buffer pH: If the sample buffer is too acidic, it can cause the dye to appear orange or yellow and migrate poorly.[8][9] 4. Contaminants in Sample: Presence of detergents, lipids, or organic solvents can interfere with the sharpness of the dye front.[9][10] | 1. Use Fresh Reagents: Ensure TEMED and Ammonium Persulfate (APS) are fresh for casting gels.[4] Allow adequate time for polymerization.[4] 2. Dilute Sample: If possible, dilute the sample or perform a buffer exchange to reduce salt concentration.[8] 3. Check Sample pH: The sample buffer should be at the correct pH (typically 6.8).[11][12] If the sample itself is acidic, adjust the pH. A blue color indicates the correct pH range.[8] 4. Clean Up Sample: If contaminants are suspected, consider a sample cleanup step like precipitation prior to loading. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the role and behavior of Bromophenol blue in PAGE.
Q1: What is the primary purpose of Bromophenol blue in polyacrylamide gels?
Bromophenol blue is a small, negatively charged molecule used as a tracking dye.[11][13] Its purpose is to provide a visible marker for the progress of the electrophoresis, allowing you to monitor the migration front and decide when to stop the run.[11][14] It is included in the sample loading buffer along with glycerol, which increases the density of the sample so it sinks into the wells.[11][14]
Q2: How does the polyacrylamide gel concentration affect the migration of Bromophenol blue?
The concentration of acrylamide (B121943) determines the pore size of the gel matrix.[15] A higher percentage of acrylamide results in smaller pores, which provides greater resistance to migration.[15] Consequently, Bromophenol blue (and all molecules) will migrate more slowly in a higher percentage gel compared to a lower percentage one.[16][17] The dye's migration rate is often used to estimate the position of very small molecules.[16]
Q3: Does the Bromophenol blue front correspond to the migration of my protein of interest?
No, not directly. Bromophenol blue is a very small molecule (molecular weight of ~670 g/mol ) and migrates at or near the ion front.[10][18] It moves faster than almost all proteins.[3][10] The dye front serves as an indicator that the smallest molecules have reached the end of the gel, ensuring that your larger proteins of interest have not run off.[19]
Q4: What determines the color of the Bromophenol blue dye in the gel?
The color of Bromophenol blue is pH-dependent.[20] It acts as an acid-base indicator, appearing yellow at a pH below 3.0 and blue/purple at a pH above 4.6.[18][20] In a standard Laemmli SDS-PAGE system, the sample buffer (pH 6.8) and running buffer (pH 8.3) ensure the dye remains blue throughout the run.[5][11] If your sample is highly acidic, it can turn the dye in the well yellow.[8][9]
Data Presentation
The migration of the Bromophenol blue dye front can be correlated to the approximate molecular size of DNA or proteins at that same position, which is highly dependent on the gel percentage.
Table 1: Approximate Migration of Bromophenol Blue in Denaturing Polyacrylamide Gels.
| % Acrylamide | Approximate Size of Co-migrating Single-Stranded DNA (nucleotides) |
| 5% | 35 nt |
| 6% | 26 nt |
| 8% | 19 nt |
| 10% | 12 nt |
| 20% | 8 nt |
| Data adapted from Sambrook, J., Fritsch, E.F., and Maniatis, T. (1989).[21] |
Table 2: Approximate Migration of Bromophenol Blue in Non-denaturing Polyacrylamide Gels.
| % Acrylamide | Approximate Size of Co-migrating Double-Stranded DNA (base pairs) |
| 3.5% | 100 bp |
| 5.0% | 65 bp |
| 8.0% | 45 bp |
| 12.0% | 20 bp |
| 15.0% | 15 bp |
| Data adapted from various sources.[21][22] |
Experimental Protocols
Protocol 1: Preparation of 10% SDS-PAGE Resolving Gel (for one 10x7.5 cm mini-gel)
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Monomer Solution: In a small beaker or tube, combine the following reagents:
-
Deionized Water: 4.0 mL
-
30% Acrylamide/Bis-acrylamide solution: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% (w/v) SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the solution to mix. Add 50 µL of fresh 10% (w/v) Ammonium Persulfate (APS) and 10 µL of TEMED.
-
Cast Gel: Immediately and carefully pour the solution into the gel cassette, leaving enough space for the stacking gel and comb (about 1.5-2.0 cm from the top).
-
Overlay: Gently overlay the acrylamide solution with a thin layer of water or isopropanol (B130326) to ensure a flat, even surface.
-
Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface above the gel will be visible once polymerization is complete.
Protocol 2: Preparation of 2X Laemmli Sample Buffer (10 mL)
-
Combine Reagents: In a 15 mL conical tube, add the following:
-
Deionized Water: 3.0 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
Glycerol: 2.5 mL
-
10% (w/v) SDS: 2.0 mL
-
β-mercaptoethanol: 0.5 mL
-
0.5% (w/v) Bromophenol blue: 0.75 mL
-
-
Mix and Store: Mix thoroughly. Aliquot and store at -20°C. Before use, add 1 volume of this 2X buffer to 1 volume of protein sample and heat at 95-100°C for 5 minutes.[5]
Visualizations
// Nodes start [label="Dye Front Migration Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
problem1 [label="Too Fast / Ran Off Gel", fillcolor="#FBBC05", fontcolor="#202124"]; problem2 [label="Too Slow", fillcolor="#FBBC05", fontcolor="#202124"]; problem3 [label="Distorted / Smeared", fillcolor="#FBBC05", fontcolor="#202124"];
cause1a [label="Voltage Too High", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Run Time Too Long", fillcolor="#F1F3F4", fontcolor="#202124"];
cause2a [label="Voltage Too Low", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2b [label="Incorrect Buffer Conc.", fillcolor="#F1F3F4", fontcolor="#202124"];
cause3a [label="Poor Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3b [label="Sample Overload / Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3c [label="Incorrect Sample pH", fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 [label="Reduce Voltage\nMonitor Run Time", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Voltage\nCheck Buffer Prep", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use Fresh Reagents\nCheck Sample Prep/pH", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {problem1, problem2, problem3} [color="#4285F4"];
problem1 -> {cause1a, cause1b}; cause1a -> solution1; cause1b -> solution1;
problem2 -> {cause2a, cause2b}; cause2a -> solution2; cause2b -> solution2;
problem3 -> {cause3a, cause3b, cause3c}; cause3a -> solution3; cause3b -> solution3; cause3c -> solution3; } enddot Caption: Troubleshooting workflow for common Bromophenol blue migration issues.
// Nodes factor1 [label="Gel Concentration (%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor2 [label="Applied Voltage (V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor3 [label="Buffer Ionic Strength", fillcolor="#4285F4", fontcolor="#FFFFFF"];
effect1 [label="Migration Speed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
relationship1 [label="Inverse\n(Higher % = Slower Speed)", shape=plaintext, fontcolor="#202124"]; relationship2 [label="Direct\n(Higher V = Faster Speed)", shape=plaintext, fontcolor="#202124"]; relationship3 [label="Inverse\n(Higher Strength = Slower Speed)", shape=plaintext, fontcolor="#202124"];
// Edges factor1 -> relationship1 [dir=none]; relationship1 -> effect1;
factor2 -> relationship2 [dir=none]; relationship2 -> effect1;
factor3 -> relationship3 [dir=none]; relationship3 -> effect1; } enddot Caption: Relationship between experimental factors and dye migration speed.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. iitg.ac.in [iitg.ac.in]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Protocols · Benchling [benchling.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Trouble Shooting of SDS PAGE Analysis | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 12. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 13. Solved G. Why was the dye bromophenol blue included in the | Chegg.com [chegg.com]
- 14. Bios 311 Day 5 Lab Protocol [owlnet.rice.edu]
- 15. quora.com [quora.com]
- 16. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bromophenol_blue [chemeurope.com]
- 19. quora.com [quora.com]
- 20. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 21. Gel Electrophoresis Tables | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. promega.com [promega.com]
Technical Support Center: Spectrophotometry & Bromophenol blue
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with bromophenol blue absorbance in spectrophotometry.
Troubleshooting Guides
Issue: My sample containing bromophenol blue has an unexpectedly high absorbance reading.
Possible Cause: Bromophenol blue is a colored dye that absorbs light within the visible spectrum, potentially interfering with the absorbance measurement of your analyte of interest. The intensity of its absorbance is highly dependent on the pH of the solution.
Solutions:
-
Wavelength Selection:
-
Measure the absorbance of your sample at a wavelength where your analyte has high absorbance but bromophenol blue has minimal absorbance. To identify this, run a full absorbance scan (e.g., from 300 nm to 700 nm) of a solution containing only bromophenol blue in the same buffer as your sample.
-
Bromophenol blue has a maximum absorbance peak around 590-598 nm in a basic environment (pH > 4.6), appearing blue.[1][2][3] In acidic conditions (pH < 3.0), it is yellow and has an absorbance peak around 430-440 nm.[4][5] An isosbestic point, where the molar absorptivity of the acidic and basic forms is the same, exists around 490 nm.[6]
-
-
Blank Correction:
-
The most crucial step is to use a proper blank. The blank solution should contain everything that your sample solution contains, except for the analyte you are trying to measure. This includes the buffer, any salts, and the same concentration of bromophenol blue.[7][8]
-
Protocol for Preparing a Proper Blank:
-
Prepare your sample as you normally would, but substitute the analyte with the same volume of the buffer or solvent the analyte is in.
-
Ensure the concentration of bromophenol blue in the blank is identical to its concentration in the sample.
-
Use this blank to zero the spectrophotometer before measuring your sample.
-
-
-
pH Control:
Issue: I am performing a protein quantification assay (e.g., Bradford or BCA) and my samples contain bromophenol blue.
Possible Cause: Bromophenol blue significantly interferes with colorimetric protein assays.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a color change that is measured at 595 nm.[10] Since bromophenol blue also absorbs light in this region, its presence will lead to erroneously high protein concentration readings.[11][12]
-
BCA Assay: The Bicinchoninic Acid (BCA) assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex with an absorbance maximum at 562 nm.[13] Bromophenol blue's absorbance spectrum can overlap with this, making it incompatible.[14]
Solutions:
-
Removal of Bromophenol Blue:
-
Protein Precipitation: You can precipitate the protein from your sample, leaving the interfering bromophenol blue in the supernatant. A common method is trichloroacetic acid (TCA) precipitation.[14][15][16] After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the protein assay.
-
Dialysis or Buffer Exchange: If your sample volume is large enough, you can use dialysis or a desalting column to exchange the buffer containing bromophenol blue for a buffer compatible with your protein assay.
-
-
Use a Compatible Assay:
-
Some commercially available protein assays are designed to be more tolerant of certain interfering substances. For example, the Pierce 660 nm Protein Assay shows some tolerance to bromophenol blue, especially when used with an Ionic Detergent Compatibility Reagent (IDCR).[13][14]
-
Fluorescent-based protein assays, such as those using fluorescamine (B152294) or o-phthalaldehyde (B127526) (OPA), operate on a different principle and may not be affected by bromophenol blue. However, compatibility should always be verified.
-
Frequently Asked Questions (FAQs)
Q1: At what wavelength should I measure the absorbance of bromophenol blue?
The wavelength of maximum absorbance (λmax) for bromophenol blue depends on the pH of the solution.
| pH Range | Appearance | λmax (approximate) |
| < 3.0 | Yellow | 430 - 440 nm[4][5] |
| 3.0 - 4.6 | Green/Transition | - |
| > 4.6 | Blue/Purple | 590 - 598 nm[1][2][3] |
Q2: How can I create a standard curve for a substance when my samples also contain bromophenol blue?
When creating a standard curve, the standards must be treated in the exact same way as your samples. This means that each of your standards must contain the same concentration of bromophenol blue as your experimental samples. The blank used to zero the spectrophotometer should also contain this same concentration of bromophenol blue.
Q3: Can I just subtract the absorbance of a bromophenol blue solution from my sample's absorbance?
While theoretically possible if Beer-Lambert's law is obeyed and there is no interaction between your analyte and the dye, this method is prone to error. The absorbance of bromophenol blue is very sensitive to pH and its environment. The most accurate method is to use a matched blank for each measurement.[8]
Q4: My baseline is drifting during my spectrophotometer readings. Could bromophenol blue be the cause?
While baseline drift is often due to instrument issues like lamp warm-up time, it can also be caused by changes in the sample during measurement.[7][17][18] If the pH of your sample is unstable and changing over time, the absorbance of the bromophenol blue will also change, leading to a drifting baseline. Ensure your samples are well-buffered.
Q5: What is the chemical nature of bromophenol blue's color change?
Bromophenol blue is a sulfonephthalein dye that acts as a pH indicator. The color change is due to a change in its chemical structure with protonation or deprotonation, which alters the electronic conjugation of the molecule and thus its light-absorbing properties.[19][20]
Experimental Protocols
Protocol 1: Correcting for Bromophenol Blue Absorbance Using a Matched Blank
-
Prepare your sample(s) containing your analyte and bromophenol blue in a specific buffer.
-
Prepare a blank solution for each sample (or group of samples with identical composition). The blank should contain the same buffer and the same concentration of bromophenol blue as the sample(s). The analyte should be replaced with an equal volume of the solvent it is in.
-
Set the spectrophotometer to the desired wavelength for measuring your analyte.
-
Calibrate (zero) the spectrophotometer using your prepared blank in a clean cuvette.
-
Measure the absorbance of your sample(s) using the same or a matched cuvette. The resulting absorbance value will be corrected for the contribution of bromophenol blue.
Visualizations
Caption: Workflow for correcting bromophenol blue absorbance.
Caption: Effect of pH on bromophenol blue properties.
References
- 1. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 3. Absorption [Bromophenol Blue] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. thescipub.com [thescipub.com]
- 7. hinotek.com [hinotek.com]
- 8. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Bradford Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biocompare.com [biocompare.com]
- 18. sperdirect.com [sperdirect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The interaction of Bromophenol Blue with proteins in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,4,5,6-Tetrabromophenolsulfonephthalein Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4,5,6-Tetrabromophenolsulfonephthalein (also commonly known as Bromophenol Blue) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a sulfonephthalein dye widely used as a pH indicator, a color marker in gel electrophoresis, and a dye for detecting proteins and nucleic acids.[1][2] As a pH indicator, it undergoes a color transition from yellow at pH 3.0 to blue or violet at pH 4.6.[1][2]
Q2: What are the general recommendations for storing this compound?
A2: The solid, crystalline form of this compound is stable for at least two years when stored at room temperature.[1] For solutions, storage recommendations vary significantly based on the solvent.
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound have limited stability. It is generally not recommended to store aqueous solutions for more than one day.[1]
Q4: Are solutions in organic solvents more stable?
A4: Yes, solutions prepared in organic solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are significantly more stable than aqueous solutions.[1] For long-term storage, it is advisable to prepare stock solutions in these solvents.
Q5: What is the expected shelf-life of a commercially prepared this compound indicator solution?
A5: The shelf-life of commercial indicator solutions can vary. Some manufacturers state a shelf life of 18 months from the date of manufacturing, while others may offer a 24-month warranty.[3][4] Some safety data sheets suggest an indefinite shelf life if stored properly in a cool, dry place in a tightly sealed container.[5]
Q6: What factors can accelerate the degradation of this compound solutions?
A6: Exposure to light can cause photodegradation.[6] The pH of the solution also plays a role, with studies on photodegradation showing an increased rate at higher pH levels.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected color changes in pH measurements. | 1. Degradation of the indicator solution. 2. Incorrect solution pH. 3. Presence of interfering substances in the sample. | 1. Prepare a fresh solution, especially if using an aqueous solution older than 24 hours. 2. Verify the pH of your test solution with a calibrated pH meter. 3. Consider potential matrix effects from your sample and run a control experiment. |
| Fading or weakening of the dye color in gel electrophoresis. | 1. Degradation of the stock solution due to improper storage (e.g., exposure to light, elevated temperature). 2. The solution is too dilute. | 1. Store stock solutions in a dark, cool place. For long-term storage, consider freezing aliquots of solutions in organic solvents. 2. Prepare a fresh, more concentrated stock solution. |
| Precipitate forms in the solution upon storage. | 1. The concentration of the dye exceeds its solubility in the chosen solvent at the storage temperature. 2. Degradation of the compound. | 1. Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated. Prepare a new solution at a lower concentration. 2. If the precipitate does not redissolve upon warming, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
Data Presentation
The following table summarizes the stability of this compound in different forms and solutions based on available data.
| Form/Solution | Storage Temperature | Recommended Storage Duration | Notes |
| Crystalline Solid | Room Temperature | ≥ 2 years[1] | Store in a well-sealed container. |
| Aqueous Solution | Room Temperature | ≤ 24 hours[1] | Prone to degradation. Prepare fresh daily. |
| Solution in Ethanol | Room Temperature | Several weeks to months | More stable than aqueous solutions. Store in a dark bottle. |
| Solution in DMSO | Room Temperature | Several weeks to months | More stable than aqueous solutions. Store in a dark bottle. |
| Solution in Organic Solvents | -20°C | Potentially up to 1 year | For long-term storage, aliquoting and freezing is recommended. |
| Commercial Indicator Solution | Per Manufacturer | 18-24 months[3][4] | Follow the manufacturer's recommendations for storage. |
Note: The stability of solutions in organic solvents can vary based on the purity of the solvent and the presence of contaminants.
Experimental Protocols
Protocol for Preparation of a 0.1% (w/v) this compound Solution in Ethanol
-
Materials:
-
This compound powder
-
95% Ethanol
-
0.1 M Sodium Hydroxide (NaOH)
-
Volumetric flask (100 mL)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add 1.5 mL of 0.1 M NaOH and approximately 20 mL of 95% ethanol to the flask.
-
Gently swirl or use a magnetic stirrer to dissolve the powder completely.
-
Once dissolved, add distilled water to bring the final volume to 100 mL.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a tightly capped, amber glass bottle in a cool, dark place.
-
Protocol for Assessing the Stability of a this compound Solution using UV-Vis Spectrophotometry
-
Objective: To monitor the degradation of a this compound solution over time by measuring changes in its absorbance spectrum.
-
Materials:
-
Prepared this compound solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Appropriate solvent as a blank (e.g., ethanol, distilled water)
-
-
Procedure:
-
Initial Measurement (Time = 0):
-
Set the spectrophotometer to scan a wavelength range (e.g., 350-700 nm).
-
Use the appropriate solvent to zero the spectrophotometer (blank).
-
Measure the absorbance spectrum of the freshly prepared this compound solution.
-
Record the absorbance at the maximum wavelength (λmax), which is typically around 590 nm in basic solutions.[2]
-
-
Storage:
-
Store the solution under the desired conditions (e.g., room temperature in the dark, 4°C, etc.).
-
-
Subsequent Measurements:
-
At predetermined time intervals (e.g., 1 day, 1 week, 1 month), repeat the absorbance measurement as described in step 1.
-
-
Data Analysis:
-
Compare the absorbance at λmax over time. A decrease in absorbance indicates degradation of the chromophore.
-
Calculate the percentage of remaining this compound at each time point relative to the initial measurement.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 3. What is the length of the expiration for this product? What determines the expiration date? (Bromophenol Blue Indicator Solution) [answers.chemworld.com]
- 4. coleparmer.com [coleparmer.com]
- 5. Bromphenol Blue Indicator Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Loading Dye Troubleshooting
This guide provides answers to common issues encountered with loading dyes during gel electrophoresis experiments.
Frequently Asked Questions (FAQs)
Question: Why is my Bromophenol blue loading dye green instead of blue?
Answer:
The color of bromophenol blue is dependent on the pH of the solution. A green color indicates that your loading dye has become acidic. Bromophenol blue is a pH indicator that is yellow at a pH below 3.0 and blue at a pH above 4.6.[1][2][3][4][5] In the transitional pH range of 3.0 to 4.6, it will appear green.[1] Standard DNA loading dyes are typically buffered to a neutral or slightly basic pH (e.g., pH 7.6), where the bromophenol blue should be blue.[6]
Possible causes for this pH shift and the resulting green color include:
-
Acidic DNA/RNA Sample: Your nucleic acid sample may have been resuspended in an acidic solution (e.g., water that has absorbed CO2 from the air, or an acidic buffer from a purification kit). When mixed with the loading dye, it can lower the overall pH.
-
Degradation of Components: Over time, components of the loading dye or the buffer it is dissolved in can degrade, potentially leading to a decrease in pH. For instance, repeated freeze-thaw cycles or improper storage can affect buffer stability.
-
Contamination: The loading dye may have been contaminated with an acidic solution from a pipette tip or other source.
-
Incorrect Preparation: The buffer used to prepare the loading dye may have been made at an incorrect pH.
While a slightly green color may not always inhibit the migration of DNA, a significant color change to yellow or bright green is a strong indicator that the pH is too low, which can negatively impact your electrophoresis results.
Troubleshooting Guide
Issue: Bromophenol blue loading dye is green.
This troubleshooting guide will help you identify the cause of the color change and provide solutions to ensure your loading dye performs as expected.
Step 1: Assess the Color
Observe the color of your loading dye. The table below summarizes the color of bromophenol blue at different pH ranges.
| pH Range | Color of Bromophenol Blue |
| < 3.0 | Yellow |
| 3.0 - 4.6 | Green |
| > 4.6 | Blue |
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for green bromophenol blue loading dye.
Experimental Protocols
Protocol 1: Preparation of 6X DNA Loading Dye
This protocol outlines the preparation of a standard 6X DNA loading dye. The final solution should be blue.
Materials:
-
Bromophenol blue
-
Glycerol
-
1M Tris-HCl, pH 7.6
-
0.5M EDTA, pH 8.0
-
Nuclease-free water
Procedure (for 10 mL):
-
To 3 mL of nuclease-free water, add:
-
6 g of Glycerol (for 60% final concentration)
-
760 µL of 1M Tris-HCl, pH 7.6 (for ~76 mM final concentration)
-
1.2 mL of 0.5M EDTA, pH 8.0 (for 60 mM final concentration)
-
30 mg of Bromophenol blue (for 0.3% final concentration)
-
-
Add nuclease-free water to a final volume of 10 mL.
-
Vortex thoroughly until all components are dissolved. The solution should be a deep blue color.
-
Aliquot and store at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Testing the pH of Your Loading Dye
A simple method to check the pH of your green loading dye.
Materials:
-
Your green loading dye
-
pH indicator strips (with a range covering pH 4-8)
-
Microcentrifuge tube
-
Pipette and tips
Procedure:
-
Pipette a small amount (5-10 µL) of your green loading dye onto a clean, dry surface or into a fresh microcentrifuge tube.
-
Briefly dip the tip of a pH indicator strip into the loading dye.
-
Immediately compare the color of the strip to the color chart provided with the strips to determine the approximate pH.
-
If the pH is below 7.0, it is recommended to discard the dye and prepare a fresh batch using the protocol above.
References
Technical Support Center: Improving the Resolution of Small DNA Fragments with Bromophenol Blue
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Bromophenol blue in the resolution of small DNA fragments during gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Bromophenol blue in DNA gel electrophoresis?
A1: Bromophenol blue is a tracking dye commonly included in loading buffers for DNA gel electrophoresis.[1][2] Its primary function is to allow for the visual monitoring of the DNA's migration through the gel, as DNA itself is colorless.[3] This helps the researcher decide when to stop the electrophoresis, preventing the DNA fragments from running off the end of the gel.[4]
Q2: How does Bromophenol blue's migration correspond to the migration of DNA fragments?
A2: The migration of Bromophenol blue is dependent on the type of gel (agarose or polyacrylamide) and its concentration.[5][6][7] In agarose (B213101) gels, it typically migrates at a rate similar to a double-stranded DNA fragment of approximately 300 base pairs (bp).[6] However, this is an approximation and can be influenced by the agarose percentage and the buffer system used. For polyacrylamide gels, its migration corresponds to smaller DNA fragments, and the exact size depends on the gel concentration.[5][7][8]
Q3: Can Bromophenol blue interfere with the resolution of small DNA fragments?
A3: Yes, because Bromophenol blue co-migrates with small DNA fragments (around the 300 bp range in standard agarose gels), it can obscure the visualization of DNA bands in that size range.[1][6] The dark blue color of the dye can make it difficult to see the stained DNA, especially if the DNA concentration is low.
Q4: When should I consider using an alternative to Bromophenol blue?
A4: You should consider using an alternative tracking dye when you are trying to resolve DNA fragments that are in the same size range as the migrating Bromophenol blue. For very small fragments (e.g., less than 100 bp), a faster-migrating dye like Orange G might be a better choice as it runs at approximately 50 bp in agarose gels.[1][7][8]
Q5: What are some common alternatives to Bromophenol blue for tracking small DNA fragments?
A5: Common alternatives include Xylene Cyanol FF and Orange G. Xylene Cyanol FF migrates much slower than Bromophenol blue, corresponding to a DNA fragment of about 4000 bp in a 1% agarose gel.[6][7][8] Orange G migrates faster, at around 50 bp.[7][8] Using a combination of dyes can also be beneficial for monitoring the separation of a wider range of fragment sizes.[1]
Troubleshooting Guides
Issue: Poor Resolution of Small DNA Fragments
If you are experiencing difficulty in separating and visualizing small DNA fragments (less than 500 bp), several factors could be contributing to the problem. This guide will walk you through potential causes and solutions.
Data Presentation: Tracking Dye Migration
The following tables summarize the approximate co-migration of common tracking dyes with double-stranded DNA fragments in different gel systems. This information is crucial for selecting the appropriate dye for your experiment.
Table 1: Apparent Molecular Weight of Dyes in Agarose Gels (0.5-1.4%)
| Tracking Dye | Apparent dsDNA Size (bp) |
| Bromophenol Blue | ~300 |
| Xylene Cyanol FF | ~4000 |
| Orange G | ~50 |
Data adapted from various sources.[6][7][8]
Table 2: Apparent Molecular Weight of Dyes in Non-denaturing Polyacrylamide Gels
| Gel % | Bromophenol Blue (bp) | Xylene Cyanol FF (bp) |
| 3.5% | 100 | 460 |
| 5.0% | 65 | 260 |
| 8.0% | 45 | 160 |
| 12.0% | 20 | 70 |
| 15.0% | 15 | 60 |
| 20.0% | 12 | 45 |
Data adapted from various sources.[5][7][8]
Table 3: Apparent Molecular Weight of Dyes in Denaturing Polyacrylamide Gels
| Gel % | Bromophenol Blue (nucleotides) | Xylene Cyanol FF (nucleotides) |
| 5.0% | 35 | 140 |
| 6.0% | 26 | 106 |
| 8.0% | 19 | 75 |
| 10.0% | 12 | 55 |
| 20.0% | 8 | 28 |
Data adapted from various sources.[6][7][8]
Experimental Protocols
Protocol 1: High-Resolution Agarose Gel Electrophoresis for Small DNA Fragments
This protocol is optimized for the separation of DNA fragments between 50 and 500 bp.
Materials:
-
High-resolution agarose
-
DNA ladder with small fragment sizes
-
DNA samples
-
Loading buffer with a suitable tracking dye (e.g., Orange G)
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe)
-
Electrophoresis chamber and power supply
-
Gel imaging system
Procedure:
-
Prepare a 2.5-3% high-resolution agarose gel in 1x TBE buffer. A higher percentage gel provides better resolution for small fragments.[3][10]
-
Melt the agarose completely in a microwave or on a hot plate. Ensure the solution is clear and homogenous.[11]
-
Cool the agarose solution to approximately 50-60°C before pouring it into the gel casting tray with the appropriate comb.
-
Allow the gel to solidify completely at room temperature. For best results, you can chill the gel at 4°C for 30 minutes before use.
-
Place the gel in the electrophoresis tank and add enough 1x TBE buffer to cover the gel by 3-5 mm.[12]
-
Prepare your DNA samples by mixing them with the loading buffer containing Orange G.
-
Load the DNA ladder and samples into the wells.
-
Run the gel at a low voltage (e.g., 5-8 V/cm) to prevent overheating and improve band sharpness.[6][13] For small fragments, running the gel in a cold room can also improve resolution.[10]
-
Monitor the migration of the Orange G dye. Stop the electrophoresis when the dye front has migrated approximately 75-80% of the gel length.
-
Stain the gel with a DNA stain according to the manufacturer's protocol.
-
Visualize the DNA bands using an appropriate gel imaging system.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor resolution of small DNA fragments.
Caption: Experimental workflow for comparing tracking dyes.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. quora.com [quora.com]
- 3. microbenotes.com [microbenotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. promega.com [promega.com]
- 6. idtdna.com [idtdna.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. studylib.net [studylib.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tracking Dyes: Bromophenol Blue vs. Xylene Cyanol
In the realm of molecular biology, gel electrophoresis is an indispensable technique for the separation of nucleic acids. The progress of this separation is visually monitored through the use of tracking dyes, with bromophenol blue and xylene cyanol being two of the most prevalently used. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate dye for their specific needs.
Performance Characteristics at a Glance
Both bromophenol blue and xylene cyanol are negatively charged molecules at neutral or slightly basic pH, allowing them to migrate alongside DNA towards the positive electrode in an electric field.[1] Their primary distinction lies in their migration rates, which are influenced by the agarose (B213101) gel concentration and the buffer system employed.[2][3][4]
| Feature | Bromophenol Blue | Xylene Cyanol FF |
| Molecular Formula | C₁₉H₁₀Br₄O₅S | C₂₅H₂₇N₂NaO₆S₂ |
| Molar Mass | 669.96 g/mol [1][2] | 538.61 g/mol [1][2] |
| Color in Loading Dye | Blue[1] | Cyan/Blue-Green[1] |
| General Migration Rate | Faster[2] | Slower[2] |
| Typical Use | Tracking smaller DNA fragments[5][6] | Tracking larger DNA fragments[5] |
Despite its higher molecular weight, bromophenol blue migrates faster through the agarose gel.[1] This is attributed to its greater net negative charge compared to xylene cyanol.[1]
Migration Behavior: Experimental Data Summary
The apparent molecular weight, or the size of the DNA fragment with which the dye co-migrates, is a critical factor in experimental design. This ensures that the DNA fragments of interest do not run off the gel. The following tables summarize the approximate co-migration of bromophenol blue and xylene cyanol with double-stranded DNA fragments in different agarose gel concentrations and buffer systems.
Table 1: Apparent Molecular Weight (in base pairs) in TAE Buffer
| Agarose Gel % | Bromophenol Blue (bp) | Xylene Cyanol FF (bp) |
| 0.8% | ~370 | ~4160 |
| 1.0% | ~300-400[4][5][7] | ~4000-5000[2][7] |
| 1.5% | ~200 | ~2000 |
| 2.0% | ~100 | ~800 |
Table 2: Apparent Molecular Weight (in base pairs) in TBE Buffer
| Agarose Gel % | Bromophenol Blue (bp) | Xylene Cyanol FF (bp) |
| 0.8% | ~220 | ~3030 |
| 1.0% | ~200 | ~3000 |
| 1.5% | ~150 | ~1500 |
| 2.0% | ~75 | ~600 |
Data compiled from multiple sources.[3][8][9][10] The migration can be affected by the specific running conditions.
Experimental Protocol: Comparative Analysis of Tracking Dyes in Agarose Gel Electrophoresis
This protocol outlines a method to directly compare the migration of bromophenol blue and xylene cyanol.
1. Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA ladder (e.g., 1 kb ladder)
-
DNA sample(s)
-
6X Loading Dye containing Bromophenol Blue (e.g., 0.25% bromophenol blue, 30% glycerol (B35011) in water)[11]
-
6X Loading Dye containing Xylene Cyanol FF (e.g., 0.25% xylene cyanol FF, 30% glycerol in water)[11]
-
Electrophoresis chamber and power supply
-
Gel casting tray and combs
-
UV transilluminator or gel imaging system
2. Procedure:
-
Gel Preparation:
-
Prepare a 1% agarose gel by dissolving 1g of agarose in 100 mL of 1X electrophoresis buffer (TAE or TBE).[12]
-
Heat the mixture until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 50-60°C.
-
Pour the agarose into a gel casting tray with a comb in place and allow it to solidify.[12]
-
-
Sample Preparation:
-
For each DNA sample and the DNA ladder, prepare three separate aliquots.
-
Mix the first aliquot of each sample with the bromophenol blue-containing loading dye at a 5:1 ratio (e.g., 5 µL sample to 1 µL dye).[13]
-
Mix the second aliquot of each sample with the xylene cyanol-containing loading dye at the same ratio.
-
The third aliquot can be mixed with a loading dye containing both dyes for a direct in-lane comparison.
-
-
Gel Electrophoresis:
-
Once the gel has solidified, place it in the electrophoresis tank and fill the chamber with 1X running buffer until the gel is submerged.[14]
-
Carefully load the prepared samples into the wells of the gel.
-
Connect the electrophoresis chamber to the power supply, ensuring the wells are at the negative (black) electrode and the current will run towards the positive (red) electrode.[14]
-
Run the gel at a constant voltage (e.g., 90-120V) until the dye fronts have migrated a sufficient distance.[12][15]
-
-
Visualization:
-
After electrophoresis is complete, turn off the power supply and carefully remove the gel from the chamber.
-
Stain the gel with an intercalating agent like ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) if not already included in the gel.
-
Visualize the DNA bands and the dye fronts using a UV transilluminator or a gel imaging system.[13][14]
-
Logical Workflow of Gel Electrophoresis
The following diagram illustrates the key steps involved in using tracking dyes for a typical agarose gel electrophoresis experiment.
Caption: Workflow for agarose gel electrophoresis using tracking dyes.
Conclusion
The choice between bromophenol blue and xylene cyanol ultimately depends on the size of the DNA fragments being analyzed. For smaller fragments, the faster-migrating bromophenol blue provides an excellent visual marker to prevent the sample from running too far. Conversely, for larger fragments that require longer run times for adequate separation, the slower migration of xylene cyanol is advantageous. For comprehensive monitoring across a wide range of fragment sizes, a loading dye containing both dyes is often the most effective solution. This allows for the tracking of both the leading edge of the separation front with bromophenol blue and the overall progress of larger fragments with xylene cyanol.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. differencebetween.com [differencebetween.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. moleculartb.org [moleculartb.org]
- 8. Loading Dye in Gel Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Star Republic: Guide for Biologists [sciencegateway.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. gatescientific.com [gatescientific.com]
- 12. ProceduresStandardAgaroseGel < Lab < TWiki [barricklab.org]
- 13. benchchem.com [benchchem.com]
- 14. microbenotes.com [microbenotes.com]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Comparative Guide to a Novel Spectrophotometric Method for Amine-Containing Drug Analysis using 3,4,5,6-Tetrabromophenolsulfonephthalein
This guide provides a comprehensive validation and comparison of a novel ion-pair spectrophotometric method utilizing 3,4,5,6-Tetrabromophenolsulfonephthalein for the quantification of an active pharmaceutical ingredient (API), "Amine-X Hydrochloride." The performance of this new method is objectively compared against a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is intended for researchers, analytical scientists, and professionals in drug development seeking validated and efficient analytical techniques.
Introduction to the Analytical Methods
Novel Spectrophotometric Method using this compound
This novel method is based on the principle of ion-pair complex formation. This compound (TBPS) is an anionic dye that reacts with the protonated amine group of Amine-X Hydrochloride in an acidic medium to form a stable, colored ion-pair complex. This complex is extractable into an organic solvent, and the intensity of the color, which is directly proportional to the drug concentration, is measured using a UV-Visible spectrophotometer. This method presents a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.
Comparative Method: RP-HPLC
The reference method is a standard RP-HPLC technique with UV detection. This method separates Amine-X from its potential impurities and excipients based on its polarity. It is a highly specific and widely accepted method for pharmaceutical analysis, serving as a benchmark for the new spectrophotometric method.
Data Presentation: Performance Comparison
The following tables summarize the validation data for both the novel spectrophotometric method and the conventional RP-HPLC method.
Table 1: Linearity
| Parameter | Spectrophotometric Method | RP-HPLC Method |
| Linear Range | 2.0 - 12.0 µg/mL | 5.0 - 50.0 µg/mL |
| Regression Equation | y = 0.0812x + 0.0025 | y = 45871x + 1254 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
Table 2: Accuracy (Recovery Studies)
| Spike Level | Spectrophotometric Method (% Recovery ± SD) | RP-HPLC Method (% Recovery ± SD) |
| 80% | 99.5 ± 0.8 | 100.2 ± 0.5 |
| 100% | 100.8 ± 0.5 | 99.8 ± 0.3 |
| 120% | 101.2 ± 0.7 | 100.5 ± 0.4 |
Table 3: Precision (%RSD)
| Parameter | Spectrophotometric Method | RP-HPLC Method |
| Repeatability (Intra-day, n=6) | 0.65% | 0.42% |
| Intermediate Precision (Inter-day, n=9) | 0.98% | 0.68% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Spectrophotometric Method | RP-HPLC Method |
| LOD | 0.25 µg/mL | 0.15 µg/mL |
| LOQ | 0.75 µg/mL | 0.45 µg/mL |
Table 5: Specificity
| Parameter | Spectrophotometric Method | RP-HPLC Method |
| Placebo Interference | No interference observed | No interference at the retention time of Amine-X |
| Forced Degradation | Not applicable | Amine-X peak is well-resolved from degradation product peaks |
Experimental Protocols
Novel Spectrophotometric Method
3.1.1. Preparation of Reagents
-
Amine-X Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amine-X Hydrochloride and dissolve in 100 mL of deionized water.
-
This compound (0.1% w/v): Dissolve 100 mg of TBPS in 100 mL of ethanol.
-
Phosphate (B84403) Buffer (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M sodium phosphate monobasic and 0.1 M citric acid.
3.1.2. Linearity
-
Prepare a series of standard solutions of Amine-X (2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µg/mL) by diluting the stock solution.
-
Into a series of separating funnels, add 1 mL of each standard solution, 5 mL of phosphate buffer (pH 3.0), and 2 mL of TBPS solution.
-
Shake for 2 minutes and add 10 mL of chloroform.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the organic layer and measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a calibration curve of absorbance versus concentration.
3.1.3. Accuracy
-
Prepare a sample matrix (placebo) and spike with Amine-X at 80%, 100%, and 120% of the target concentration (e.g., 8 µg/mL).
-
Analyze each sample in triplicate using the procedure described in 3.1.2.
-
Calculate the percentage recovery.
3.1.4. Precision
-
Repeatability: Analyze six replicates of a standard solution (e.g., 8 µg/mL) on the same day.
-
Intermediate Precision: Analyze three replicates of a standard solution on three different days.
-
Calculate the Relative Standard Deviation (%RSD).
RP-HPLC Method
3.2.1. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 4.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
3.2.2. Linearity
-
Prepare standard solutions of Amine-X (5.0, 10.0, 20.0, 30.0, 40.0, and 50.0 µg/mL).
-
Inject each standard solution into the HPLC system.
-
Plot a calibration curve of peak area versus concentration.
3.2.3. Accuracy
-
Spike a placebo with Amine-X at 80%, 100%, and 120% of the target concentration (e.g., 20 µg/mL).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
3.2.4. Precision
-
Repeatability: Inject a standard solution (e.g., 20 µg/mL) six times.
-
Intermediate Precision: Analyze a standard solution in triplicate on three different days.
-
Calculate the %RSD of the peak areas.
Visualizations
Caption: Workflow for the validation of a new analytical method.
Caption: Principle of the ion-pair spectrophotometric method.
Discussion
The validation results demonstrate that the novel spectrophotometric method using this compound is a suitable and reliable method for the quantification of Amine-X Hydrochloride.
-
Linearity: Both methods showed excellent linearity over their respective concentration ranges, with correlation coefficients greater than 0.999.
-
Accuracy and Precision: The spectrophotometric method provided good accuracy and precision, with recovery values within 99.5-101.2% and %RSD values below 1%. While the HPLC method showed slightly better precision, the spectrophotometric method is well within the acceptable limits for routine quality control.
-
Sensitivity: The HPLC method demonstrated a lower LOD and LOQ, indicating higher sensitivity. However, the sensitivity of the spectrophotometric method is sufficient for the intended concentration range.
-
Specificity: The HPLC method offers superior specificity, as it can separate the analyte from degradation products. The spectrophotometric method is susceptible to interference from other compounds that can form ion-pairs with the dye. Therefore, the spectrophotometric method is best suited for the analysis of pure drug substance or simple formulations where interfering excipients are absent.
-
Practicality: The primary advantages of the spectrophotometric method are its simplicity, speed, and low cost. It does not require expensive instrumentation or highly trained personnel, making it an attractive option for high-throughput screening or in laboratories with limited resources.
Conclusion
The newly validated spectrophotometric method using this compound is a valid and reliable alternative to the RP-HPLC method for the quantification of Amine-X Hydrochloride in bulk form and in simple pharmaceutical formulations. While the HPLC method provides higher sensitivity and specificity, the spectrophotometric method offers significant advantages in terms of cost, speed, and ease of use. The choice of method will depend on the specific application and the required level of analytical detail.
Precision in Acidity Measurement: A Comparative Analysis of Bromophenol Blue and pH Meters
In the realms of scientific research and drug development, the precise measurement of pH is a critical parameter that can significantly influence experimental outcomes. While pH meters are widely regarded as the gold standard for this purpose, pH indicators, such as bromophenol blue, offer a convenient and cost-effective alternative. This guide provides an objective comparison of the accuracy and performance of bromophenol blue against a standard pH meter, supported by a detailed experimental protocol and comparative data.
Introduction to pH Measurement Techniques
A pH meter is an electronic instrument that measures the hydrogen ion activity in a solution, providing a direct and quantitative pH value. Its accuracy is contingent upon proper calibration and maintenance.[1][2]
Bromophenol blue is a sulfonephthalein dye that functions as an acid-base indicator.[3] It undergoes a distinct color change from yellow at pH 3.0 to blue or purple at pH 4.6.[4][5][6] This color transition allows for a visual estimation of the pH within this specific range.
Experimental Protocol: A Comparative pH Determination
This protocol outlines a methodology for comparing the pH measurements of various buffer solutions using both a calibrated pH meter and a bromophenol blue indicator solution.
Materials:
-
Standard buffer solutions (pH 3.0, 3.5, 4.0, 4.5, 5.0, and 7.0)
-
Bromophenol blue indicator solution (0.1% w/v in 20% ethanol)
-
Calibrated pH meter with electrode
-
Deionized water
-
Beakers and test tubes
-
Pipettes
Procedure:
-
pH Meter Calibration:
-
pH Measurement with pH Meter:
-
Pour approximately 20 mL of each test buffer solution (pH 3.0, 3.5, 4.0, 4.5, 5.0, and 7.0) into separate, labeled beakers.
-
Immerse the calibrated pH electrode into the first buffer solution.
-
Allow the reading to stabilize and record the pH value.
-
Rinse the electrode with deionized water and blot dry before proceeding to the next buffer solution. Repeat this process for all test buffers.
-
-
pH Determination with Bromophenol Blue:
-
Add 2-3 drops of the bromophenol blue indicator solution to a separate 5 mL sample of each test buffer solution in a labeled test tube.
-
Gently swirl the test tubes to ensure thorough mixing.
-
Observe and record the color of each solution against a white background.
-
Estimate the pH of each solution by comparing the observed color to the known color transition range of bromophenol blue (yellow at pH 3.0, green between 3.0 and 4.6, and blue at pH 4.6).[4]
-
Experimental Workflow
Caption: Experimental workflow for comparing pH measurements.
Comparative Data Summary
The following table summarizes the expected performance characteristics of each method based on established knowledge.
| Feature | pH Meter | Bromophenol Blue Indicator |
| Measurement Principle | Potentiometric (measures hydrogen ion activity) | Colorimetric (visual color change) |
| Accuracy | High (typically ±0.01 to ±0.1 pH units)[9] | Low (qualitative or semi-quantitative) |
| Precision | High (repeatable numerical readings) | Low (subject to user interpretation) |
| Effective pH Range | Wide (typically 0-14) | Narrow (3.0 - 4.6)[3][4] |
| Resolution | High (typically 0.01 pH units) | Low (limited by color perception) |
| Temperature Dependence | Yes, requires temperature compensation[10] | Minimal within standard lab conditions |
| Calibration Requirement | Yes, frequent calibration is crucial[7][9] | No |
| Interferences | Electrode fouling, ionic strength effects | Turbidity, sample color, presence of other compounds[3] |
| Ease of Use | Requires training for proper use and maintenance | Simple to use[3] |
| Cost | Higher initial investment and maintenance costs | Low cost[3] |
Discussion of Results
Accuracy and Precision: A calibrated pH meter offers significantly higher accuracy and precision compared to bromophenol blue.[11] The pH meter provides a direct numerical output with a high resolution, minimizing subjective interpretation.[12] In contrast, the accuracy of bromophenol blue is limited by the observer's ability to discern subtle color changes and the inherent subjectivity of color interpretation.
Effective Range: One of the most significant limitations of bromophenol blue is its narrow effective pH range of 3.0 to 4.6.[3][4] Outside of this range, it can only indicate whether the solution is more acidic than pH 3.0 (yellow) or more basic than pH 4.6 (blue), without providing a specific pH value.[13] A pH meter, on the other hand, can accurately measure pH across a much broader spectrum.
Applications and Suitability:
-
pH Meter: The high accuracy and wide range of a pH meter make it indispensable for applications requiring precise pH control, such as in drug formulation, cell culture, and quantitative chemical analysis.[2]
-
Bromophenol Blue: Due to its simplicity and low cost, bromophenol blue is well-suited for applications where a rough estimation of pH within its specific range is sufficient.[3] This includes educational demonstrations, preliminary screenings, and monitoring the progress of certain reactions where a pH shift within the 3.0-4.6 range is a key indicator. It is also widely used as a tracking dye in gel electrophoresis.[5]
Conclusion
For researchers, scientists, and drug development professionals, the choice between a pH meter and bromophenol blue depends on the specific requirements of the application. When high accuracy, precision, and a wide measurement range are paramount, a properly calibrated pH meter is the unequivocal choice. Bromophenol blue serves as a valuable tool for rapid, qualitative assessments within its limited pH range, offering a cost-effective and straightforward method for preliminary analysis. Understanding the capabilities and limitations of each method is crucial for ensuring the reliability and validity of experimental data.
References
- 1. hamiltoncompany.com [hamiltoncompany.com]
- 2. hudsonlabautomation.com [hudsonlabautomation.com]
- 3. gspchem.com [gspchem.com]
- 4. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 5. gspchem.com [gspchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. atlas-scientific.com [atlas-scientific.com]
- 8. csustan.edu [csustan.edu]
- 9. westlab.com [westlab.com]
- 10. news-medical.net [news-medical.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Tracking Dyes for Protein Electrophoresis: Beyond Bromophenol Blue
For researchers, scientists, and drug development professionals seeking to optimize their protein electrophoresis workflows, the choice of tracking dye can have a significant impact on the accuracy and efficiency of their results. While Bromophenol blue has long been the standard, a range of alternative dyes offer distinct advantages in terms of migration characteristics and compatibility with downstream applications. This guide provides an objective comparison of Bromophenol blue and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for your specific research needs.
Introduction to Tracking Dyes in Protein Electrophoresis
In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), tracking dyes are essential for monitoring the progress of the electrophoretic run. These low-molecular-weight, negatively charged dyes are included in the sample loading buffer and migrate towards the anode along with the proteins. The dye front provides a visual indication of the migration progress, allowing the researcher to stop the electrophoresis before the proteins of interest run off the gel.[1] The ideal tracking dye should be easily visible, migrate at a predictable rate, and not interfere with protein separation or downstream analysis.
Bromophenol blue is the most commonly used tracking dye in SDS-PAGE. It migrates faster than most proteins, making it a reliable indicator of the electrophoresis front. However, its broad migration front can sometimes obscure small proteins, and its inherent fluorescence can interfere with certain downstream imaging techniques.[2] This has led to the exploration of alternative dyes with different migration properties and spectral characteristics.
Comparison of Common Tracking Dyes
This section provides a comparative overview of Bromophenol blue and its most common alternatives: Xylene Cyanol, Orange G, and Coomassie Brilliant Blue G-250.
| Feature | Bromophenol Blue | Xylene Cyanol | Orange G | Coomassie Brilliant Blue G-250 |
| Relative Migration Rate | Fast (typically migrates with the ion front) | Slow (migrates significantly slower than Bromophenol blue) | Very Fast (migrates faster than Bromophenol blue) | Fast (migrates close to the ion front)[3] |
| Appearance | Blue/Purple | Cyan/Blue | Orange/Yellow | Blue |
| Primary Use Case | General purpose tracking dye for most protein sizes. | Tracking larger proteins, allowing for better resolution of high molecular weight species. | Tracking very small proteins and peptides, preventing them from running off the gel. | Can be used as a tracking dye in certain buffer systems (e.g., Tricine-SDS-PAGE) for small peptides.[3] |
| Advantages | Well-established, predictable migration. | Allows for extended run times to better separate large proteins. | Prevents loss of small analytes. Avoids background fluorescence in far-red and near-infrared detection.[2] | Provides a sharp dye front.[3] |
| Disadvantages | Can obscure small proteins. Potential for background fluorescence. | May not be suitable for rapid electrophoresis of small to medium-sized proteins. | Can run off the gel quickly in standard runs. | Can bind to proteins and affect their migration if not used in the appropriate buffer system.[3] |
Note on Migration Data: The migration of tracking dyes is influenced by the polyacrylamide gel percentage and the buffer system used. While precise Relative Mobility (Rf) values for proteins are determined relative to the dye front[4][5], the migration of the dyes themselves can be compared. The data presented here is qualitative. For reference, the following table shows the approximate migration of these dyes in denaturing polyacrylamide gels for DNA electrophoresis , which may offer some guidance but is not directly equivalent to protein electrophoresis.
| % Acrylamide | Xylene Cyanol (equivalent nucleotides) | Bromophenol Blue (equivalent nucleotides) |
| 5% | 130 | 35 |
| 6% | 106 | 26 |
| 8% | 75 | 19 |
| 10% | 55 | 12 |
| 20% | 28 | 8 |
Table adapted from Thermo Fisher Scientific technical resources.[6]
Advanced and Niche Alternatives
Beyond the common alternatives, other dyes can be employed for specific applications:
-
Pyronin Y: This cationic dye can be used as a tracking dye and is particularly useful as it can be visualized by fluorescence.[7][8] It intercalates with RNA, which is a consideration if nucleic acids are present in the sample.[7]
-
Fluorescent Dyes: For highly sensitive detection and to avoid interference with downstream fluorescence-based assays, dedicated fluorescent tracking dyes are available. These dyes are designed to have excitation and emission spectra that do not overlap with common fluorescent probes used in Western blotting or other applications.[9][10][11] They offer superior sensitivity and a wider linear dynamic range for quantification.[10][12]
Experimental Protocols
The following are detailed protocols for preparing and using loading buffers with Bromophenol blue and its common alternatives.
Standard SDS-PAGE Workflow
The selection of a tracking dye is one component of the larger SDS-PAGE workflow. A typical workflow is illustrated below.
Protocol 1: 6X SDS-PAGE Loading Buffer with Bromophenol Blue (Standard)
Materials:
-
Tris-HCl (1M, pH 6.8)
-
Glycerol
-
Sodium Dodecyl Sulfate (SDS)
-
β-mercaptoethanol or Dithiothreitol (DTT)
-
Bromophenol blue
-
Deionized water
Procedure:
-
To prepare 10 mL of 6X loading buffer, combine the following:
-
3.75 mL of 1M Tris-HCl, pH 6.8
-
6.0 mL of Glycerol
-
1.2 g of SDS
-
0.6 mL of β-mercaptoethanol (or 930 mg of DTT)
-
1.2 mg of Bromophenol blue
-
-
Add deionized water to a final volume of 10 mL.
-
Mix thoroughly until all components are dissolved. Aliquot and store at -20°C.
-
To use, add 1 part of 6X loading buffer to 5 parts of protein sample.
-
Heat the mixture at 95-100°C for 5-10 minutes before loading onto the gel.[13]
Protocol 2: 6X SDS-PAGE Loading Buffer with Xylene Cyanol and/or Orange G
Materials:
-
Tris-HCl (1M, pH 6.8)
-
Glycerol
-
Sodium Dodecyl Sulfate (SDS)
-
β-mercaptoethanol or Dithiothreitol (DTT)
-
Xylene Cyanol FF
-
Orange G
-
Deionized water
Procedure:
-
To prepare 10 mL of 6X loading buffer, combine the following:
-
3.75 mL of 1M Tris-HCl, pH 6.8
-
6.0 mL of Glycerol
-
1.2 g of SDS
-
0.6 mL of β-mercaptoethanol (or 930 mg of DTT)
-
-
Add the desired tracking dye(s):
-
For Xylene Cyanol only: 1.2 mg of Xylene Cyanol FF
-
For Orange G only: 3.0 mg of Orange G
-
For a dual-dye buffer: 1.2 mg of Xylene Cyanol FF and 1.2 mg of Bromophenol blue (or Orange G, adjust concentration as needed).
-
-
Add deionized water to a final volume of 10 mL.
-
Mix thoroughly until all components are dissolved. Aliquot and store at -20°C.
-
To use, add 1 part of 6X loading buffer to 5 parts of protein sample.
-
Heat the mixture at 95-100°C for 5-10 minutes before loading onto the gel.
Protocol 3: Using Coomassie Brilliant Blue G-250 as a Tracking Dye (for Tricine-SDS-PAGE)
This protocol is specifically for Tricine-SDS-PAGE systems, which are optimized for the resolution of small proteins and peptides.
Materials:
-
Tris-HCl (1M, pH 6.8)
-
Glycerol
-
Sodium Dodecyl Sulfate (SDS)
-
Dithiothreitol (DTT)
-
Coomassie Brilliant Blue G-250
-
Deionized water
Procedure:
-
To prepare 10 mL of 2X sample buffer, combine the following:
-
2.0 mL of 1M Tris-HCl, pH 6.8
-
4.0 mL of Glycerol
-
0.8 g of SDS
-
310 mg of DTT
-
2.5 mg of Coomassie Brilliant Blue G-250
-
-
Add deionized water to a final volume of 10 mL.
-
Mix thoroughly. Store in aliquots at -20°C.
-
To use, mix equal volumes of protein sample and 2X sample buffer.
-
Heat at 70°C for 10 minutes before loading. Do not boil, as this can cause protein aggregation with Coomassie G-250.
Logical Relationships in Dye Selection
The choice of tracking dye is dependent on the specific goals of the electrophoresis experiment. The following diagram illustrates the decision-making process.
Conclusion
While Bromophenol blue remains a reliable and widely used tracking dye for protein electrophoresis, a variety of alternatives offer enhanced performance for specific applications. For improved resolution of large proteins, Xylene Cyanol is an excellent choice. When analyzing small proteins or peptides, Orange G can prevent their loss from the gel. For applications requiring high sensitivity and compatibility with fluorescent detection methods, fluorescent tracking dyes are the superior option. By understanding the properties of these different dyes and following the appropriate protocols, researchers can optimize their SDS-PAGE experiments for more accurate and reproducible results.
References
- 1. theory.labster.com [theory.labster.com]
- 2. Protocols · Benchling [benchling.com]
- 3. researchgate.net [researchgate.net]
- 4. gel_analysis [ruf.rice.edu]
- 5. Measuring mobility of protein bands [ruf.rice.edu]
- 6. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
A Comparative Guide to 3,4,5,6-Tetrabromophenolsulfonephthalein (Bromophenol Blue/Bromsulphthalein) in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4,5,6-Tetrabromophenolsulfonephthalein, commonly known as Bromophenol Blue (BPB) or Bromsulphthalein (BSP), with alternative reagents in common biological assays. Its purpose is to equip researchers with the necessary data to make informed decisions regarding its use, particularly concerning its potential for cross-reactivity and interference.
Introduction
This compound is a versatile dye with a long history of use in life sciences. Its applications primarily fall into two categories: as a tracking dye in gel electrophoresis and as a colorimetric reagent for protein quantification, most notably in the historic Bromsulphthalein (BSP) liver function test. The interaction of this dye with proteins is complex, involving both electrostatic and hydrophobic forces, with a noted higher affinity for albumin over other proteins like globulins.[1] This preferential binding, while useful in some contexts, is also the source of its potential cross-reactivity in various biological assays.
This guide will delve into the performance of this compound in two major applications: protein analysis in electrophoresis and the assessment of liver function, comparing it with modern alternatives.
Section 1: Protein Analysis in Electrophoresis
In protein electrophoresis, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), this compound (as Bromophenol Blue) is widely used as a tracking dye. Its primary function is to provide a visible migrating front, allowing researchers to monitor the progress of the electrophoresis. In this application, it is not intended to bind strongly to the proteins being separated. However, its inherent protein-binding capacity can sometimes lead to subtle interference.
Comparison with Alternatives for Protein Visualization
While BPB is a tracking dye, the ultimate goal of electrophoresis is often protein visualization and quantification, for which other dyes are used post-electrophoresis. The following table compares the performance of common protein staining dyes.
| Feature | Coomassie Brilliant Blue G-250 | SYPRO Ruby (Fluorescent) | Silver Staining |
| Detection Limit | ~100 - 500 ng/band[2][3] | ~1 - 10 ng/band[4] | As low as 5 ng/band[2][3] |
| Linear Dynamic Range | ~2 orders of magnitude[4] | ~3 orders of magnitude[4] | ~1 order of magnitude[4] |
| Protein-to-Protein Variability | Low to moderate | Low | High |
| Mass Spectrometry Compatibility | Good | Excellent | Can be problematic |
| Protocol Complexity | Simple | Moderate | Complex |
Note: The binding mechanism of Bromophenol Blue to proteins like bovine serum albumin (BSA) involves both hydrophobic and electrostatic interactions.[5][6] This interaction is the basis for its use in protein quantification assays but is generally considered weak enough not to interfere significantly when used as a tracking dye in the presence of SDS.
Experimental Protocols
Protocol 1: SDS-PAGE using Bromophenol Blue as a Tracking Dye
This protocol outlines the standard use of Bromophenol Blue in the sample loading buffer for SDS-PAGE.
Materials:
-
Polyacrylamide gel
-
Electrophoresis running buffer (e.g., Tris-Glycine-SDS)
-
2x Laemmli Sample Buffer: 62.5 mM Tris-HCl, pH 6.8, 25% (v/v) glycerol, 2% (w/v) SDS, 0.01% (w/v) bromophenol blue, 5% (v/v) β-mercaptoethanol.[7]
-
Protein sample
-
Protein molecular weight marker
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare protein samples by mixing them 1:1 with 2x Laemmli Sample Buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Assemble the electrophoresis apparatus with the polyacrylamide gel and fill the reservoirs with running buffer.
-
Load the protein samples and molecular weight marker into the wells of the gel.
-
Connect the apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.[8]
-
After electrophoresis, the gel can be stained with a protein stain of choice (e.g., Coomassie Brilliant Blue or a fluorescent stain) for visualization.
Protocol 2: Coomassie Brilliant Blue Staining for Protein Visualization
This protocol describes a common method for staining proteins in a polyacrylamide gel after electrophoresis.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining solution: 0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.[8]
-
Destaining solution: 40% methanol, 10% acetic acid.[8]
-
Shaking platform
Procedure:
-
After electrophoresis, place the gel in a container with the staining solution, ensuring the gel is fully submerged.
-
Agitate the gel on a shaking platform for at least 1 hour.
-
Remove the staining solution.
-
Add destaining solution and agitate on a shaking platform. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
The gel can be imaged and stored.
Visualizations
Section 2: Liver Function Assessment
Historically, this compound, under the name Bromsulphthalein (BSP), was used in a dye retention test to assess the excretory function of the liver. The principle of the test was to measure the rate of clearance of the intravenously administered dye from the bloodstream by the liver. Healthy individuals would clear the dye rapidly, while impaired liver function resulted in delayed clearance.[9] However, due to concerns over anaphylactic reactions, the BSP test has been largely replaced by safer alternatives.
Comparison with Alternatives for Liver Function Testing
The primary alternatives to the BSP test are the Indocyanine Green (ICG) clearance test and the Rose Bengal dye test.
| Feature | Bromsulphthalein (BSP) Test | Indocyanine Green (ICG) Clearance Test | Rose Bengal Dye Test |
| Principle | Measures hepatic uptake, conjugation, and excretion of BSP.[9] | Measures hepatic uptake and excretion of ICG.[10] | Measures hepatic uptake and excretion of Rose Bengal dye. |
| Method of Detection | Colorimetric | Densitometry or Fluorescence[10] | Colorimetric or Radioactive (with 131I-labeled dye)[9] |
| Safety Profile | Risk of anaphylactic reactions | Generally safe, rare adverse effects | Safer than BSP |
| Current Clinical Use | Largely obsolete | Widely used, considered a gold standard for dynamic liver function assessment.[11] | Less common than ICG, can be used for specific applications |
Experimental Protocols
Protocol 3: Indocyanine Green (ICG) Clearance Test
This protocol provides a general outline for performing an ICG clearance test.
Materials:
-
Indocyanine Green (ICG) for injection
-
Sterile water for injection
-
Syringes and needles
-
Blood collection tubes
-
Pulse dye densitometer or spectrophotometer
Procedure:
-
A baseline blood sample is drawn from the patient.
-
ICG is administered intravenously at a standard dose (e.g., 0.5 mg/kg body weight).[12]
-
Blood samples are collected at specific time points after injection (e.g., 5, 10, 15, and 20 minutes).[13]
-
The concentration of ICG in the plasma or serum of each sample is determined using a pulse dye densitometer or by spectrophotometry.
-
The plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15) are calculated to assess liver function. A normal ICG-R15 is typically less than 10%.[12]
Protocol 4: Rose Bengal Dye Test
This protocol describes the general procedure for the Rose Bengal dye test.
Materials:
-
Rose Bengal dye solution (1%)
-
Syringes and needles
-
Blood collection tubes
-
Spectrophotometer or gamma counter (for radiolabeled dye)
Procedure:
-
A baseline blood sample is collected.
-
10 mL of a 1% solution of Rose Bengal dye is administered intravenously.[9]
-
A blood sample is collected after a specific time, typically 8 minutes.[9]
-
The concentration of Rose Bengal dye in the serum is measured spectrophotometrically.
-
In a normal individual, approximately 50% of the dye is cleared from the circulation within 8 minutes.[9] Retention of more than 50% of the dye indicates impaired liver function.[9]
-
Alternatively, 131I-labeled Rose Bengal can be used, and its clearance can be monitored using a gamma counter.[9]
Visualizations
Conclusion
This compound remains a useful tool in the laboratory, particularly as a tracking dye in protein electrophoresis due to its convenience and low cost. However, for applications requiring high sensitivity and quantitative accuracy in protein detection, fluorescent dyes like SYPRO Ruby offer superior performance. In the clinical setting for liver function assessment, the use of Bromsulphthalein has been rightly superseded by safer and more reliable alternatives such as Indocyanine Green. Researchers and clinicians should carefully consider the specific requirements of their assays and the potential for cross-reactivity when selecting this compound or its alternatives.
References
- 1. Bromophenol Blue (BPB) Protein Assay | Chondrex, Inc. [chondrex.com]
- 2. Ultrasensitive protein detection and imaging: comparison of Lumitein™, ProteoSilver™, SYPRO(®) Ruby, and Coomassie (®) Brilliant Blue gel stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive Protein Detection and Imaging: Comparison of Lumitein™, ProteoSilver™, SYPRO® Ruby, and Coomassie® Brilliant Blue Gel Stains | Springer Nature Experiments [experiments.springernature.com]
- 4. danforthcenter.org [danforthcenter.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Protocol for Preparing SDS-PAGE Gels – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 8. Protocols · Benchling [benchling.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. diagnosticgreen.com [diagnosticgreen.com]
- 12. Optica Publishing Group [opg.optica.org]
- 13. Use of Verdye ICG Test in Liver Function | Diagnostic Green [diagnosticgreen.com]
Quantitative comparison of Bromophenol blue staining with other protein stains
For researchers, scientists, and drug development professionals seeking to visualize and quantify proteins separated by polyacrylamide gel electrophoresis (PAGE), the choice of staining method is critical. This guide provides a quantitative comparison of common protein staining techniques, placing Bromophenol Blue in its proper context and contrasting it with the widely used Coomassie Brilliant Blue and silver staining methods.
While Bromophenol Blue is a familiar sight in protein electrophoresis, its primary role is that of a tracking dye, allowing for the visual monitoring of the electrophoresis progress. It is not typically employed for the post-electrophoresis staining and quantification of protein bands within the gel itself. In contrast, Coomassie Brilliant Blue and silver staining are the established methods for this purpose, each offering distinct advantages in sensitivity and quantitative range.
Quantitative Comparison of Protein Stains
The performance of a protein stain is assessed by several key parameters: its sensitivity (the lowest detectable amount of protein), its linear dynamic range (the concentration range over which the staining intensity is proportional to the protein amount), and its limit of detection (LOD). The following table summarizes the quantitative data for Coomassie Brilliant Blue and silver staining. Due to its role as a tracking dye, comparable quantitative data for Bromophenol Blue as a post-electrophoresis gel stain is not available in the scientific literature.
| Feature | Coomassie Brilliant Blue | Silver Staining | Bromophenol Blue |
| Limit of Detection (LOD) | 8 - 25 ng per band[1] | 0.25 - 5 ng per band[1] | Not Applicable |
| Linear Dynamic Range | ~2 orders of magnitude[2] | Low, approximately 1 order of magnitude[3][4] | Not Applicable |
| Inter-protein Variability | Low[3] | High[3] | Not Applicable |
| MS Compatibility | Good[4] | Lower, some protocols are MS-compatible with reduced sensitivity[3][4] | Not Applicable |
| Protocol Time | ~10 - 135 minutes[1] | ~30 - 120 minutes[1] | Not Applicable |
| Primary Application | Quantitative protein visualization and estimation | High-sensitivity protein detection | Electrophoresis tracking dye |
Visualizing the Workflow
The general process of protein separation and visualization is outlined below. This workflow highlights the distinct stages where a tracking dye like Bromophenol Blue is used versus where a protein stain like Coomassie Brilliant Blue or silver stain is applied.
Experimental Protocols
Detailed methodologies for the key staining procedures are provided below. These protocols are foundational and may require optimization based on specific experimental conditions and protein characteristics.
Coomassie Brilliant Blue Staining Protocol
Coomassie Brilliant Blue is a popular choice for routine protein visualization due to its simplicity and compatibility with downstream mass spectrometry analysis.[4]
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water.
-
Staining Solution (Coomassie R-250): 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour. This step removes SDS and fixes the proteins in the gel matrix.
-
Staining: Discard the fixing solution and add the Coomassie staining solution. Incubate for 2-4 hours with gentle agitation.
-
Destaining: Remove the staining solution and rinse the gel with distilled water. Add the destaining solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the background is clear and protein bands are distinctly visible.
-
Storage: The destained gel can be stored in 7% acetic acid.
Silver Staining Protocol
Silver staining offers significantly higher sensitivity than Coomassie Blue, making it ideal for detecting low-abundance proteins. However, it has a narrower linear range and can be less compatible with mass spectrometry.[3][4]
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid.
-
Sensitizing Solution: 0.02% sodium thiosulfate.
-
Silver Solution: 0.1% silver nitrate.
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.
-
Stopping Solution: 5% acetic acid.
Procedure:
-
Fixation: Immerse the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel with distilled water for 10-20 minutes, repeating three times.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with distilled water (two times for 1 minute each).
-
Silver Impregnation: Incubate the gel in the silver solution for 20-30 minutes.
-
Washing: Briefly rinse the gel with distilled water.
-
Development: Add the developing solution and agitate until protein bands appear. This step is critical and should be monitored closely.
-
Stopping: Stop the development by adding the stopping solution and incubating for 10 minutes.
-
Washing: Wash the gel with distilled water before imaging.
The Role of Bromophenol Blue
Bromophenol Blue is a negatively charged dye at neutral to alkaline pH. In SDS-PAGE, it is added to the protein sample buffer to serve two main purposes:
-
Loading Aid: The color of Bromophenol Blue makes it easy to see the protein samples as they are loaded into the wells of the polyacrylamide gel.
-
Tracking Dye: During electrophoresis, Bromophenol Blue migrates towards the anode (positive electrode) along with the negatively charged SDS-coated proteins. Since it is a small molecule, it moves faster than most proteins and forms a distinct band at the forefront of the separation. This "dye front" provides a visual indication of how far the electrophoresis has progressed and when to stop the run.[5]
It is important to note that Bromophenol Blue does not stain the proteins themselves within the gel matrix for the purpose of visualization and quantification after the run is complete.[5]
Logical Relationship of Staining Method Choice
The selection of a protein staining method is a critical decision in experimental design. The following diagram illustrates the logical considerations that guide this choice based on experimental goals.
Conclusion
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Protein Detection in Gels Using Fixation UNIT 10.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. youtube.com [youtube.com]
Inter-laboratory Validation of a Titration Method Using Bromophenol Blue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a titration method utilizing Bromophenol blue as a pH indicator. It offers a comparative analysis of this colorimetric method against potentiometric titration, supported by experimental data from a simulated inter-laboratory study. Detailed experimental protocols and performance characteristics are presented to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction to Titration Method Validation
Method validation is a critical process in analytical chemistry that demonstrates the suitability of a method for its intended purpose.[1][2] For titration methods, validation encompasses the evaluation of several key parameters to ensure reliable and robust results. These parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and robustness.[1][2] Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's ruggedness, assessing its performance across different laboratories, analysts, and equipment.[3]
Bromophenol blue is a commonly used acid-base indicator with a pH range of 3.0 to 4.6, transitioning from yellow in acidic solutions to blue in basic solutions.[4][5] Its distinct color change makes it a suitable choice for titrations involving a strong acid and a weak base, or when the equivalence point falls within its transition range.[6]
Comparative Analysis: Bromophenol Blue vs. Potentiometric Titration
While visual indicators like Bromophenol blue have been staples in titration for many years, modern analytical laboratories increasingly rely on instrumental methods such as potentiometric titration. Potentiometric methods offer several advantages, including the elimination of subjective endpoint determination and the ability to automate the titration process.[7]
| Feature | Titration with Bromophenol Blue | Potentiometric Titration |
| Endpoint Detection | Visual color change (Yellow to Blue/Violet) | Measurement of potential difference (pH) |
| Subjectivity | High (dependent on analyst's color perception) | Low (instrumental determination) |
| Precision | Generally lower due to visual endpoint | Typically higher and more reproducible |
| Automation | Difficult to fully automate | Easily automated for high-throughput analysis |
| Cost | Low initial cost | Higher initial instrument cost |
| Sample Suitability | Not suitable for colored or turbid samples | Suitable for a wide range of sample types |
| Data Integrity | Manual data recording can be prone to errors | Electronic data capture ensures higher integrity |
Inter-laboratory Validation Study: Experimental Protocol
The following protocol outlines a typical inter-laboratory study designed to validate a titration method using Bromophenol blue.
Objective
To assess the reproducibility, accuracy, and precision of an acid-base titration method using Bromophenol blue as an indicator across multiple laboratories.
Materials and Reagents
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) solution (analyte)
-
Bromophenol blue indicator solution (0.1% in ethanol)
-
Class A volumetric glassware (burettes, pipettes, volumetric flasks)
-
Analytical balance
Experimental Workflow
References
- 1. mt.com [mt.com]
- 2. usp.org [usp.org]
- 3. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 4. gspchem.com [gspchem.com]
- 5. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 6. Choosing Acid-Base Titration Indicators Chemistry Tutorial [ausetute.com.au]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Performance of 3,4,5,6-Tetrabromophenolsulfonephthalein in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the pH indicator 3,4,5,6-Tetrabromophenolsulfonephthalein in three commonly used buffer systems: phosphate (B84403), citrate (B86180), and Tris. The selection of an appropriate buffer is critical for accurate pH determination, as the buffer composition can influence the spectral properties and stability of the indicator. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative indicators to aid in the selection of the optimal indicator and buffer system for your specific application.
Introduction to this compound
This compound is a sulfonephthalein dye widely utilized as a pH indicator in analytical chemistry and biological research.[1] It is valued for its distinct color change in response to pH variations, making it a reliable tool for determining the acidity or alkalinity of a solution.[1] This indicator undergoes a visual transition from yellow to purple over a pH range of 6.6 to 8.2.[2]
Performance in Different Buffer Systems: A Comparative Analysis
The choice of buffer can significantly impact the performance of a pH indicator. Factors such as ionic strength and chemical interactions between the buffer components and the indicator dye can lead to shifts in the absorbance spectrum and affect the accuracy of pH measurements.
While direct comparative spectral data for this compound across different buffers is not extensively published, we can infer its performance based on studies of closely related sulfonephthalein indicators, such as Phenol Red.
Phosphate Buffer:
Phosphate buffers are widely used in biological research due to their buffering capacity around neutral pH. Studies on Phenol Red in phosphate buffer have shown distinct absorbance peaks for its protonated (acidic) and deprotonated (basic) forms at 432 nm and 558 nm, respectively.[3] As the pH of the phosphate buffer increases, the intensity of the deprotonated peak increases, while the protonated peak decreases.[3] It is anticipated that this compound will exhibit a similar well-defined spectral shift in phosphate buffer, making it a suitable choice for applications within its transition range.
Citrate Buffer:
Citrate buffers are useful for a wider acidic pH range. However, the chelating properties of citrate can sometimes interfere with certain enzymatic reactions or assays involving metal ions. While specific data on the interaction between this compound and citrate buffer is limited, it is crucial to validate the indicator's performance in this buffer system for your specific application to rule out any potential interference.
Tris Buffer:
Tris (tris(hydroxymethyl)aminomethane) buffers are common in molecular biology and biochemistry. A key consideration for Tris buffers is their significant temperature-dependent pH shift. The stability of sulfonephthalein indicators in Tris buffer is generally considered good for many applications. However, it is essential to account for the temperature at which pH measurements are made and to ensure that the buffer is calibrated at the experimental temperature.
The following table summarizes the expected performance of this compound in these buffer systems.
| Buffer System | Expected Performance | Potential Considerations |
| Phosphate | Well-defined spectral shift with distinct isosbestic point. Reliable performance within the indicator's pH range. | Can precipitate in the presence of high concentrations of certain divalent cations. |
| Citrate | Generally suitable, but potential for interference should be evaluated. | Citrate can chelate metal ions, which may affect some biological assays. |
| Tris | Good stability. | Significant temperature-dependent pH shift. The pH should be adjusted at the intended experimental temperature. |
Comparison with Alternative pH Indicators
Several other pH indicators are available for the 6.6 to 8.2 pH range. The table below compares this compound with two common alternatives: Bromothymol Blue and Phenol Red.
| Indicator | pH Range | Color Change (Acidic to Basic) | pKa | Absorbance Maxima (nm) |
| This compound | 6.6 - 8.2[2] | Yellow to Purple[2] | Not specified | ~426 (acidic form)[2] |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | 7.1 | 427 (acidic), 602 (basic)[4] |
| Phenol Red | 6.8 - 8.2[5] | Yellow to Red/Pink[5][6] | 7.9 | 432 (acidic), 558-560 (basic)[3][6] |
Experimental Protocols
Preparation of this compound Indicator Solution
A stock solution of the indicator can be prepared by dissolving the powder in a suitable solvent, such as ethanol (B145695) or a dilute sodium hydroxide (B78521) solution, before diluting it to the final working concentration in the desired buffer. A patent for a similar compound, tetrabromophenolphthalein (B75775), describes a preparation method involving dissolution in a sodium hydroxide solution.[7]
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a small volume of 0.1 M NaOH.
-
Once fully dissolved, dilute the solution with deionized water to the desired final concentration.
-
Store the indicator solution in a tightly sealed container, protected from light.
Spectrophotometric Analysis of Indicator Performance in Different Buffers
This protocol outlines the steps to compare the spectral properties of this compound in phosphate, citrate, and Tris buffers.
Materials:
-
This compound indicator stock solution
-
Phosphate buffer solutions (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5)
-
Citrate buffer solutions (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5)
-
Tris buffer solutions (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
pH meter
Procedure:
-
Prepare a series of buffer solutions for each buffer type (phosphate, citrate, and Tris) with pH values spanning the transition range of the indicator (e.g., from pH 6.0 to 8.5).
-
Add a consistent, small volume of the indicator stock solution to a fixed volume of each buffer solution in a clean cuvette. Ensure the final concentration of the indicator is the same across all samples.
-
Blank the spectrophotometer using the corresponding buffer solution without the indicator.
-
Measure the absorbance spectrum of each indicator-buffer mixture over a relevant wavelength range (e.g., 350-700 nm).
-
Record the absorbance maxima for both the acidic and basic forms of the indicator in each buffer system.
-
Plot the absorbance at the λmax of the basic form against the pH for each buffer system to generate a titration curve.
-
Analyze the data to compare the pKa values and any spectral shifts observed in the different buffer systems.
Visualizations
Caption: Experimental workflow for comparing indicator performance.
Conclusion
The performance of this compound as a pH indicator is expected to be reliable in common biological buffers such as phosphate and Tris, provided that environmental factors like temperature are controlled. When using citrate buffer, it is advisable to conduct preliminary tests to exclude any potential interference with the assay system. For precise and accurate pH measurements, it is recommended to perform a calibration of the indicator in the specific buffer system and at the experimental conditions that will be used. This guide provides the necessary framework and protocols to enable researchers to make an informed decision on the optimal buffer and indicator combination for their studies.
References
- 1. Phenol Red - pH Indicator [cran.r-project.org]
- 2. This compound Dye content 95 % | 77172-72-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Bromothymol blue - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103396388A - Preparation method of tetrabromophenolphthalein indicator - Google Patents [patents.google.com]
A Comparative Analysis of Sulfonephthalein Indicators for Precise Acid-Base Titrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used sulfonephthalein indicators in acid-base titrations. The selection of an appropriate indicator is paramount for achieving accurate and reliable results in volumetric analysis. This document outlines the key performance characteristics of various sulfonephthalein indicators, supported by established data, and provides detailed experimental protocols for their comparative evaluation.
Introduction to Sulfonephthalein Indicators
Sulfonephthalein dyes are a class of organic compounds widely employed as pH indicators in acid-base titrations. Their distinct and sharp color changes over specific pH ranges make them invaluable for determining the equivalence point of a titration. The mechanism behind their color change involves a structural rearrangement of the molecule as the pH of the solution changes, leading to alterations in their light absorption properties.
Comparative Data of Common Sulfonephthalein Indicators
The performance of a sulfonephthalein indicator is primarily defined by its pH transition range. The ideal indicator for a specific titration is one whose pH transition range brackets the pH of the equivalence point. The following table summarizes the key properties of several widely used sulfonephthalein indicators.
| Indicator Name | Acid Color | Base Color | pH Transition Range | pKa | Suitable Titration Types |
| Thymol Blue | Red | Yellow | 1.2 - 2.8 | 1.7 | Strong Acid - Strong/Weak Base |
| Yellow | Blue | 8.0 - 9.6 | 8.9 | Weak Acid - Strong Base | |
| Bromophenol Blue | Yellow | Blue-Violet | 3.0 - 4.6 | 4.1 | Strong Acid - Strong/Weak Base |
| Bromocresol Green | Yellow | Blue | 3.8 - 5.4 | 4.7 | Strong Acid - Strong/Weak Base |
| Bromothymol Blue | Yellow | Blue | 6.0 - 7.6 | 7.1 | Strong Acid - Strong Base |
| Phenol Red | Yellow | Red | 6.4 - 8.2 | 7.9 | Strong Acid - Strong Base |
| Cresol Red | Yellow | Red | 7.2 - 8.8 | 8.3 | Strong Acid - Strong Base |
Note: The suitability for titration types is a general guideline. The optimal indicator choice depends on the specific concentrations of the acid and base used.
Experimental Protocols
To facilitate a direct comparison of indicator performance, the following detailed experimental protocols are provided. These protocols are designed to assess the accuracy and precision of different sulfonephthalein indicators in various acid-base titration scenarios.
Preparation of Indicator Solutions
Proper preparation of indicator solutions is crucial for consistent results.
-
General Protocol for Sulfonephthalein Indicators (e.g., Bromothymol Blue):
-
Weigh 0.1 g of the sulfonephthalein indicator powder.
-
Dissolve the powder in 100 mL of 20% ethanol (B145695) (v/v) in water.
-
If the indicator is in its acidic form (and sparingly soluble), add a few drops of dilute sodium hydroxide (B78521) solution to aid dissolution and achieve the basic color. Conversely, if the indicator is a sodium salt, a drop of dilute acid can be added to observe the acidic color.
-
Store the solution in a clearly labeled, sealed bottle, away from direct sunlight.
-
Titration Protocol for Comparing Indicators
This protocol can be adapted for strong acid-strong base, weak acid-strong base, and strong acid-weak base titrations.
Materials:
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Acetic Acid (CH₃COOH) solution
-
Prepared solutions of the sulfonephthalein indicators to be compared (e.g., Bromothymol Blue, Phenol Red, Thymol Blue)
-
Burette (50 mL), Pipette (25 mL), Erlenmeyer flasks (250 mL), Magnetic stirrer and stir bar.
Procedure for Strong Acid vs. Strong Base Titration:
-
Rinse the burette with the 0.1 M NaOH solution and then fill it. Record the initial volume.
-
Pipette 25.0 mL of the 0.1 M HCl solution into an Erlenmeyer flask.
-
Add 2-3 drops of the first indicator to be tested (e.g., Bromothymol Blue).
-
Place the flask on a magnetic stirrer and begin titrating with the NaOH solution.
-
Record the volume of NaOH added at the point where the indicator shows a distinct and permanent color change (the endpoint).
-
Repeat the titration at least two more times for the same indicator to ensure precision.
-
Repeat steps 1-6 for each of the other indicators being compared.
Procedure for Weak Acid vs. Strong Base Titration:
-
Follow the same procedure as above, but use 25.0 mL of 0.1 M acetic acid in the Erlenmeyer flask instead of HCl.
-
Compare the performance of indicators with transition ranges in the slightly basic region (e.g., Phenol Red, Thymol Blue).
Data Analysis:
-
Calculate the average volume of titrant used for each indicator.
-
Determine the concentration of the acid for each titration.
-
Compare the experimentally determined concentrations and the sharpness of the color change for each indicator. The most suitable indicator will provide an endpoint that is closest to the theoretical equivalence point.
Visualizing Experimental Logic and Mechanisms
To better understand the processes involved in selecting and using sulfonephthalein indicators, the following diagrams are provided.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4,5,6-Tetrabromophenolsulfonephthalein
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,4,5,6-Tetrabromophenolsulfonephthalein, a brominated phenolic dye. Adherence to these protocols is critical due to the potential hazards associated with this class of compounds.
Immediate Safety and Handling Precautions
This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, utility-grade gloves.[2] | To prevent skin contact and irritation. Phenolic compounds can be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | To protect eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge should be used, especially when handling the powder form or if there is a risk of aerosol generation.[1] | To prevent inhalation of irritating dust. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. For larger quantities or significant splash potential, a chemically resistant apron is recommended.[2] | To protect the skin from accidental contact. |
Primary Disposal Procedure: Hazardous Waste Collection
Due to its classification as a halogenated organic compound and a dye, this compound must be disposed of as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.
Step-by-Step Disposal Protocol:
-
Waste Identification and Labeling:
-
Clearly label a dedicated, compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials, particularly strong oxidizing agents.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste manifest and transportation.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE as detailed in the table above.
-
Contain the Spill:
-
For solid spills: Carefully sweep the powder to avoid generating dust. Use a dustpan and brush designated for chemical spills.
-
For liquid spills: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain and soak up the liquid.
-
-
Collect the Waste: Place the spilled material and any contaminated absorbent into a heavy-duty plastic bag or a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Be aware that the cleaning materials (e.g., wipes, paper towels) will also be contaminated and must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the spilled chemical's name and "Hazardous Waste." Arrange for disposal through your institution's EHS office.
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste due to residual chemical contamination.
Procedure for Empty Container Disposal:
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, if the compound is water-soluble, or an appropriate organic solvent).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste. Do not pour the rinsate down the drain.
-
Deface the Label: Completely remove or deface the original chemical label on the container.
-
Dispose of the Container: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, confirm this with your local EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 3,4,5,6-Tetrabromophenolsulfonephthalein
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with 3,4,5,6-Tetrabromophenolsulfonephthalein. Adherence to these protocols is essential for ensuring a safe research environment and proper chemical management.
Researchers, scientists, and drug development professionals are advised to familiarize themselves with the following procedures covering personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective gear for handling this compound, a compound identified as a skin and eye irritant that may also cause respiratory irritation.[1][2]
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Air-purifying respirator | A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder.[1][2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1][2] |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Body | Laboratory coat | A standard lab coat is necessary to protect skin and clothing from contamination. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to minimize risk. The following step-by-step guide outlines the process from receiving the chemical to its use in experimental procedures.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the label clearly identifies the contents as this compound and that the hazard warnings are visible.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store the chemical in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent the release of dust.
-
Segregate from incompatible materials as specified in the SDS.
3. Preparation and Handling:
-
All handling of the solid powder should be conducted in a chemical fume hood to control dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for this chemical to prevent cross-contamination.
-
If creating a solution, add the powder to the solvent slowly to avoid splashing.
4. Experimental Use:
-
Conduct all experiments involving this compound within a designated and clearly marked area.
-
Keep all containers closed when not in use.
-
In the event of a spill, follow the emergency procedures outlined below.
Emergency Procedures
In the case of accidental exposure or a spill, immediate and appropriate action is crucial.
1. Skin Contact:
-
Immediately remove any contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected individual to an area with fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
4. Spill Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area of the spill.
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to protect the environment. As a brominated organic compound and a dye, it should be treated as hazardous waste.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from other laboratory waste. This includes unused chemical, contaminated PPE, and any materials used for spill cleanup.
2. Waste Collection:
-
Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Collect all liquid waste containing the chemical in a labeled, leak-proof container.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound."
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental services company.
-
Do not dispose of this chemical down the drain or in the regular trash. Incineration at a licensed facility is a common disposal method for brominated organic compounds.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
